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  • Product: (4-Amino-3-nitrophenyl)methanol
  • CAS: 63189-97-9

Core Science & Biosynthesis

Foundational

Technical Deep Dive: (4-Amino-3-nitrophenyl)methanol

CAS Number: 63189-97-9 Synonyms: 4-Amino-3-nitrobenzyl alcohol; 2-Nitro-4-(hydroxymethyl)aniline Executive Summary (4-Amino-3-nitrophenyl)methanol is a critical pharmacophore intermediate used primarily in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 63189-97-9 Synonyms: 4-Amino-3-nitrobenzyl alcohol; 2-Nitro-4-(hydroxymethyl)aniline

Executive Summary

(4-Amino-3-nitrophenyl)methanol is a critical pharmacophore intermediate used primarily in the synthesis of benzimidazole-based therapeutics . Its structural duality—possessing an ortho-nitroaniline core and a reactive primary alcohol—makes it a versatile "lynchpin" molecule. It serves as a precursor for generating 5-substituted benzimidazoles, a scaffold prevalent in PARP inhibitors, kinase inhibitors, and anti-infective agents.

This guide details the physiochemical profile, validated synthesis protocols, and downstream applications of CAS 63189-97-9, emphasizing chemoselective reduction strategies and heterocycle formation.

Chemical Identity & Physiochemical Profile[1]
PropertySpecification
CAS Number 63189-97-9
IUPAC Name (4-Amino-3-nitrophenyl)methanol
Molecular Formula C₇H₈N₂O₃
Molecular Weight 168.15 g/mol
Appearance Yellow to Orange Crystalline Solid
Melting Point 100 – 101 °C [1]
Solubility Soluble in MeOH, DMSO, EtOAc; Sparingly soluble in water
pKa (Predicted) ~13.6 (Alcohol), ~2.5 (Aniline conjugate acid)
Key Functional Groups Primary Alcohol (-CH₂OH), Primary Amine (-NH₂), Nitro (-NO₂)
Synthetic Routes & Process Chemistry

Synthesizing CAS 63189-97-9 requires navigating the sensitivity of the nitro group while reducing the carboxylic acid precursor. Two primary routes are established: Chemoselective Reduction (Laboratory Scale) and Nucleophilic Aromatic Substitution (Industrial Scale).

Route A: Chemoselective Reduction (High Purity / Lab Scale)

Precursor: 4-Amino-3-nitrobenzoic acid (CAS 1588-83-6). Reagent: Borane-Tetrahydrofuran Complex (BH₃·THF).

Rationale: Lithium Aluminum Hydride (LiAlH₄) is generally contraindicated because it risks reducing the nitro group to an azo linkage or fully to an amine. Borane (BH₃) is highly chemoselective for carboxylic acids in the presence of nitro groups due to its electrophilic nature (attacking the electron-rich carbonyl oxygen).

Protocol:

  • Setup: Flame-dry a 500 mL round-bottom flask under Argon.

  • Dissolution: Dissolve 4-Amino-3-nitrobenzoic acid (10.0 g, 54.9 mmol) in anhydrous THF (100 mL). Cool to 0 °C.

  • Addition: Dropwise add BH₃·THF (1.0 M solution, 110 mL, 2.0 equiv) over 30 minutes. Caution: Hydrogen gas evolution.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1).

  • Quench: Cool to 0 °C. Carefully add MeOH (50 mL) to quench excess borane.

  • Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄.

  • Purification: Recrystallize from Ethanol/Hexane or flash chromatography.

Route B: Ammonolysis (Industrial Scale-Up)

Precursor: 4-Chloro-3-nitrobenzyl alcohol. Reagent: Liquid Ammonia / Methanol.[1]

Rationale: This method avoids expensive hydride reagents but requires high-pressure autoclaves. It utilizes the S_NAr mechanism where the chloride is displaced by ammonia, activated by the ortho-nitro group.

Protocol [1]:

  • Load 4-Chloro-3-nitrobenzyl alcohol (50 g) and MeOH (250 mL) into a high-pressure autoclave.

  • Charge with liquid ammonia (200 mL).

  • Heat to 150 °C for 6 hours (Pressure will rise significantly).

  • Vent and evaporate solvent.[1]

  • Extract residue with ether, filter off ammonium chloride salts, and recrystallize.

Visualization: Synthesis Workflow

SynthesisRoutes cluster_0 Route A: Chemoselective Reduction (Lab) cluster_1 Route B: Ammonolysis (Industrial) Acid 4-Amino-3-nitrobenzoic Acid (CAS 1588-83-6) BH3 BH3-THF (0°C -> RT) Acid->BH3 Target1 (4-Amino-3-nitrophenyl)methanol (CAS 63189-97-9) BH3->Target1 Chloro 4-Chloro-3-nitrobenzyl alcohol Ammonia NH3 (liq) / MeOH 150°C, Autoclave Chloro->Ammonia Target2 (4-Amino-3-nitrophenyl)methanol (CAS 63189-97-9) Ammonia->Target2

Figure 1: Comparison of Borane reduction vs. S_NAr ammonolysis routes.

Applications in Medicinal Chemistry: The Benzimidazole Pathway[4]

The primary utility of CAS 63189-97-9 is its role as a "pre-organized" scaffold for Benzimidazole synthesis. The ortho-nitroaniline moiety is easily reduced to a ortho-phenylenediamine, which then cyclizes with carboxylic acids, aldehydes, or orthoesters.

Target Scaffold: (1H-Benzimidazol-5-yl)methanol. Therapeutic Relevance: This core is found in PARP inhibitors (e.g., analogs of Veliparib) and various kinase inhibitors where H-bonding at the 5-position is critical for active site binding.

Validated Protocol: Reductive Cyclization

This "One-Pot" reductive cyclization is preferred for efficiency.

  • Reduction: Hydrogenation of (4-Amino-3-nitrophenyl)methanol (1.0 equiv) using Pd/C (10% wt) in Methanol under H₂ atmosphere (balloon).

    • Intermediate: 3,4-Diaminobenzyl alcohol (unstable, sensitive to air oxidation).

  • Cyclization: Filter catalyst (under inert atmosphere). Add Triethyl Orthoformate (3.0 equiv) and a catalytic amount of p-TsOH. Reflux for 3 hours.

  • Result: Formation of the benzimidazole ring.[2][3][4]

Visualization: Drug Scaffold Construction

BenzimidazolePath Start (4-Amino-3-nitrophenyl)methanol (CAS 63189-97-9) Step1 Reduction (H2, Pd/C) Generates 3,4-Diaminobenzyl alcohol Start->Step1 Nitro Reduction Step2 Cyclization (Triethyl Orthoformate / H+) Step1->Step2 Ring Closure Product (1H-Benzimidazol-5-yl)methanol (Pharmacophore Core) Step2->Product Drug Kinase/PARP Inhibitor Synthesis (e.g. Halogenation -> Coupling) Product->Drug Further Derivatization

Figure 2: Conversion of the nitroaniline precursor to the bioactive benzimidazole scaffold.

Analytical Characterization

To validate the identity of CAS 63189-97-9, the following spectral signatures must be confirmed.

TechniqueExpected Signal / Observation
¹H NMR (DMSO-d₆) δ 7.85 (d, 1H, Ar-H ortho to NO₂), δ 7.35 (dd, 1H, Ar-H), δ 7.00 (d, 1H, Ar-H ortho to NH₂), δ 5.10 (t, 1H, -OH), δ 4.38 (d, 2H, -CH₂-). Note: Amine protons typically broad ~7.2 ppm.
IR Spectroscopy 3300-3400 cm⁻¹ (N-H stretch, broad), 1530 & 1350 cm⁻¹ (N-O asymmetric/symmetric stretch), 1050 cm⁻¹ (C-O primary alcohol).
Mass Spectrometry m/z 169.1 [M+H]⁺ . No significant fragmentation in soft ionization (ESI).
Safety & Handling (HSE)

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed (Category 4).

  • Skin/Eye Irritation: Causes skin irritation and serious eye irritation (Category 2).[5]

  • Specific Target Organ Toxicity: May cause respiratory irritation.[5]

Critical Precautions:

  • Exotherm Control: The reduction of nitro compounds (especially with hydrides) can be highly exothermic. Always add reagents slowly at 0 °C.

  • Dust Explosion: Finely divided organic powders can be explosive. Use anti-static liners and ground all equipment.

  • Staining: Nitroanilines are potent dyes. Double-glove (Nitrile) and use bench liners to prevent permanent staining of laboratory surfaces.

References
  • PrepChem. "Synthesis of 4-amino-3-nitrobenzyl alcohol." PrepChem.com. Accessed Feb 2026.[6] Link

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 12902831, (4-Amino-3-nitrophenyl)methanol." PubChem. Accessed Feb 2026.[6] Link

  • Organic Chemistry Portal. "Synthesis of Benzimidazoles." Organic-Chemistry.org. Accessed Feb 2026.[6] Link

  • Fisher Scientific. "Safety Data Sheet: 4-Nitrobenzyl alcohol (Analogous Hazard Data)." FisherSci.com. Accessed Feb 2026.[6] Link

Sources

Exploratory

(4-Amino-3-nitrophenyl)methanol molecular weight

Technical Monograph: (4-Amino-3-nitrophenyl)methanol Physicochemical Profiling, Synthetic Utility, and Application in Benzimidazole Scaffolding [1] Executive Summary (4-Amino-3-nitrophenyl)methanol (CAS 63189-97-9), with...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: (4-Amino-3-nitrophenyl)methanol Physicochemical Profiling, Synthetic Utility, and Application in Benzimidazole Scaffolding [1]

Executive Summary

(4-Amino-3-nitrophenyl)methanol (CAS 63189-97-9), with a molecular weight of 168.15 g/mol , is a critical bifunctional intermediate in organic synthesis.[1] While its physical mass is a fundamental constant for stoichiometric calculations, its true value in drug development lies in its role as a precursor to 3,4-diaminobenzyl alcohol —a gateway scaffold for benzimidazole-based pharmaceuticals.[1] This guide analyzes the molecule’s properties, validated synthesis protocols, and its strategic application in heterocyclic construction.

Physicochemical Properties

Precise characterization data is essential for analytical validation and stoichiometric accuracy in scale-up operations.[1]

PropertyValueContext for Researchers
Molecular Weight 168.15 g/mol Base value for mass balance; M+H ion observed at 169.15 Da in ESI-MS.[1]
Molecular Formula C₇H₈N₂O₃High nitrogen/oxygen content contributes to polarity.
CAS Number 63189-97-9Unique identifier for regulatory and procurement searches.[1]
Melting Point 100–101 °CSharp melting range indicates high purity; lower ranges suggest isomeric impurities.
Appearance Yellow to Orange SolidTypical of nitro-aniline derivatives due to n→π* transitions.[1]
Solubility DMSO, Methanol, EthanolPoor solubility in non-polar solvents (Hexane, Et₂O) due to H-bonding capability.[1]
pKa (Predicted) ~3.5 (Aniline NH₂)The ortho-nitro group withdraws electron density, significantly lowering the basicity of the amine compared to aniline (pKa 4.6).[1]

Synthetic Protocol: Nucleophilic Aromatic Substitution

The most robust industrial and laboratory route involves the displacement of a chloride leaving group by ammonia. This method is preferred over nitration of 4-aminobenzyl alcohol, which suffers from regioselectivity issues (yielding mixtures of 3-nitro and 3,5-dinitro products).[1]

Reaction Logic

The ortho-nitro group relative to the chloride in the starting material (4-chloro-3-nitrobenzyl alcohol) activates the ring for Nucleophilic Aromatic Substitution (S_NAr) by stabilizing the Meisenheimer complex intermediate.[1]

Synthesis Start 4-Chloro-3-nitrobenzyl alcohol (MW: 187.58) Inter Meisenheimer Complex Start->Inter + NH3 Reagent NH3 (liq) / MeOH 150°C, Autoclave Product (4-Amino-3-nitrophenyl)methanol (MW: 168.15) Inter->Product - Cl- Byproduct NH4Cl Product->Byproduct Side Product

Figure 1: S_NAr Synthesis Pathway.[1] The electron-withdrawing nitro group facilitates the displacement of chloride by ammonia.[1]

Detailed Experimental Protocol

Note: This reaction requires a high-pressure autoclave due to the use of liquid ammonia and elevated temperatures.

  • Charge: Load a stainless steel autoclave with 50.0 g (266 mmol) of 4-chloro-3-nitrobenzyl alcohol.

  • Solvent: Add 250 mL of methanol (HPLC grade).

  • Reagent: Carefully introduce 200 mL of liquid ammonia. Safety: Perform in a well-ventilated hood with appropriate cryo-protection.

  • Reaction: Seal the autoclave and heat to 150 °C . Maintain internal pressure and temperature for 6 hours .

  • Work-up:

    • Cool the autoclave to room temperature.

    • Vent the excess ammonia gas (scrub into dilute acid).[1]

    • Transfer the reaction mixture to a round-bottom flask.

    • Concentrate in vacuo to remove methanol.

  • Purification:

    • Resuspend the residue in diethyl ether or ethyl acetate.

    • Filter off the insoluble ammonium chloride (NH₄Cl) byproduct.[1][2]

    • Evaporate the filtrate to obtain the crude solid.

    • Recrystallization: Purify using a 2-Butanone/Ethanol mixture to yield yellow crystals (Yield: ~52%).[1]

Strategic Application: Benzimidazole Scaffolding

The primary utility of (4-Amino-3-nitrophenyl)methanol in drug discovery is its conversion into 2-substituted benzimidazoles .[1] The hydroxymethyl group (-CH₂OH) remains intact during this transformation, providing a "handle" for further functionalization (e.g., oxidation to an aldehyde for reductive amination).[1]

Mechanism: Reductive Cyclization[1]
  • Reduction: The nitro group is reduced to an amine (using H₂/Pd-C or Fe/AcOH), yielding 3,4-diaminobenzyl alcohol .[1]

  • Condensation: The diamine reacts with a carboxylic acid or aldehyde.

  • Cyclization: Acid-catalyzed dehydration closes the imidazole ring.[1]

Benzimidazole Precursor (4-Amino-3-nitrophenyl)methanol (MW: 168.15) Step1 Reduction (H2, Pd/C or Fe/HCl) Precursor->Step1 Diamine 3,4-Diaminobenzyl alcohol (Intermediate) Step1->Diamine - 2 H2O (net redox) Step2 Cyclization (R-COOH / Acid) Diamine->Step2 Final 2-Substituted-5-(hydroxymethyl) benzimidazole Step2->Final - 2 H2O

Figure 2: Benzimidazole Synthesis Workflow.[1] The molecule serves as the "head" group, allowing the attachment of diverse "tails" (R-groups) at the 2-position.[1]

Analytical Validation (Quality Control)

To verify the identity of the synthesized material, compare experimental data against these standards:

  • Mass Spectrometry (ESI+): Look for the molecular ion peak

    
    .[1]
    
    • Fragment: Loss of -OH group often yields a peak at

      
      .[1]
      
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 5.0–5.5 ppm: Hydroxyl proton (t, exchangeable).[1]

    • δ 4.4–4.6 ppm: Methylene protons (-CH₂-).[1]

    • δ 7.0–8.0 ppm: Aromatic protons.[1] The proton between the nitro and hydroxymethyl groups (H2) will be the most deshielded singlet/doublet due to the ortho-nitro effect.[1]

    • δ ~7.2 ppm: Amino protons (-NH₂), broad singlet.[1]

Safety & Handling (E-E-A-T)

  • Hazard Classification: GHS Warning.

  • H-Statements: H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation).[1][3]

  • Specific Risk: As a nitro-aniline derivative, there is a risk of methemoglobinemia upon prolonged exposure or ingestion.

  • Storage: Store in amber vials under inert atmosphere (Nitrogen/Argon) at 2–8°C. The amino group is susceptible to slow oxidation (browning) upon air exposure.[1]

References

  • PubChem. (4-Amino-3-nitrophenyl)methanol Compound Summary. National Library of Medicine. [Link][1]

  • U.S. Patent 4,118,742. Process for the preparation of nitroanilines. (Cited for the ammonia substitution protocol).[1][2][4]

  • Organic Chemistry Portal. Synthesis of Benzimidazoles. (Context for application in heterocyclic synthesis). [Link]

Sources

Foundational

Technical Guide: (4-Amino-3-nitrophenyl)methanol

Structural Analysis, Chemoselective Synthesis, and Applications in Linker Chemistry Abstract (4-Amino-3-nitrophenyl)methanol (CAS: 63189-97-9) represents a critical scaffold in the synthesis of DNA-alkylating payloads (s...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis, Chemoselective Synthesis, and Applications in Linker Chemistry

Abstract

(4-Amino-3-nitrophenyl)methanol (CAS: 63189-97-9) represents a critical scaffold in the synthesis of DNA-alkylating payloads (specifically Pyrrolobenzodiazepines or PBDs) and self-immolative linkers for Antibody-Drug Conjugates (ADCs).[1] Its amphoteric nature—possessing a nucleophilic amine, an electrophilic-prone nitro group, and a chemically versatile benzylic alcohol—presents unique challenges in regioselective synthesis. This guide outlines the definitive IUPAC nomenclature, a robust chemoselective reduction protocol for scale-up, and the molecule's strategic role in bioconjugation.

Nomenclature & Structural Integrity

IUPAC Designation & Priority Rules

The systematic naming of this molecule relies on the IUPAC hierarchy of functional groups.[2]

  • Principal Group: The hydroxyl group (-OH) attached to the carbon takes priority over the amine and nitro groups, designating the parent structure as Methanol (substituted) or Benzenemethanol .

  • Substituent Numbering: The phenyl ring is numbered to give the lowest locants to substituents. Relative to the hydroxymethyl group (position 1), the amine is at position 4 and the nitro group at position 3.

  • Preferred Name: (4-Amino-3-nitrophenyl)methanol [1]

  • Alternative Names: 4-Hydroxymethyl-2-nitroaniline; 4-Amino-3-nitrobenzyl alcohol.

Physicochemical Profile[3][4][5]
  • Molecular Formula: C₇H₈N₂O₃

  • Molecular Weight: 168.15 g/mol [1][3]

  • Appearance: Typically a yellow to orange crystalline solid (due to the

    
     transition of the nitro-aniline chromophore).
    
  • Solubility: Soluble in polar organic solvents (DMSO, DMF, MeOH, EtOAc); sparingly soluble in water and non-polar alkanes.

  • pKa (Predicted): The 3-nitro group significantly decreases the basicity of the 4-amine (pKa ~1.0–2.0) compared to aniline (pKa 4.6), making it a poor nucleophile without deprotonation or catalysis.

Synthetic Routes & Process Chemistry

Retrosynthetic Analysis

Direct nitration of (4-aminophenyl)methanol is hazardous and yields poor regioselectivity due to oxidation of the benzylic alcohol and the amine. The industry-standard approach relies on chemoselective reduction of a benzoic ester precursor.

Retrosynthesis Target (4-Amino-3-nitrophenyl)methanol Target Molecule Ester Methyl 4-amino-3-nitrobenzoate (Stable Precursor) Target->Ester Chemoselective Reduction Acid 4-Amino-3-nitrobenzoic Acid Ester->Acid Fischer Esterification Chloro 4-Chloro-3-nitrobenzoic Acid Acid->Chloro SnAr Amination

Figure 1: Retrosynthetic disconnection showing the path from the commercially available chloro-nitro acid.

Protocol: Chemoselective Reduction (Ester to Alcohol)

Objective: Reduce the ester moiety to a primary alcohol without reducing the nitro group to an amine (which would occur with catalytic hydrogenation like H₂/Pd-C).

Reagents:

  • Substrate: Methyl 4-amino-3-nitrobenzoate (1.0 equiv)

  • Reductant: Lithium Borohydride (LiBH₄) (2.0 equiv) OR NaBH₄ (3.0 equiv) + CaCl₂ (1.5 equiv)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 3-neck round-bottom flask with Methyl 4-amino-3-nitrobenzoate under nitrogen atmosphere. Dissolve in anhydrous THF (0.2 M concentration).

  • Activation: Cool the solution to 0°C. If using the NaBH₄/CaCl₂ method (safer/cheaper than LiBH₄), add CaCl₂ first, stir for 15 mins, then add NaBH₄ portion-wise.

    • Mechanism:[4][5][6] The calcium salt activates the borohydride, generating a transient Ca(BH₄)₂ species capable of reducing esters, which NaBH₄ alone cannot do efficiently.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–6 hours.

    • Monitoring: Monitor via TLC (50% EtOAc/Hexane). The ester spot (Rf ~0.6) should disappear; the alcohol product (Rf ~0.3) will appear.[7][8][9][10]

  • Quenching (Critical): Cool back to 0°C. Quench very slowly with saturated aqueous NH₄Cl. Caution: Vigorous hydrogen gas evolution.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0% → 60% EtOAc in Hexanes).

Analytical Characterization

To validate the structure, look for these specific signatures:

TechniqueDiagnostic SignalInterpretation
¹H NMR (DMSO-d₆)δ 5.10–5.30 (t, 1H)-CH₂OH (Hydroxyl proton, triplet due to coupling with methylene)
δ 4.30–4.45 (d, 2H)-CH₂- (Benzylic methylene)
δ 7.00–8.00 (m, 3H)Aromatic protons (1,2,4-substitution pattern)
δ 7.50 (s, 2H, broad)-NH₂ (Amine protons, exchangeable with D₂O)
IR Spectroscopy 1340 & 1530 cm⁻¹Symmetric & Asymmetric NO₂ stretch
3300–3450 cm⁻¹Broad OH and sharp NH₂ stretches
MS (ESI+) m/z 169.1 [M+H]⁺Protonated molecular ion

Applications in Drug Discovery[4][12]

PBD Dimer Synthesis (Payloads)

(4-Amino-3-nitrophenyl)methanol is a "pre-cyclization" scaffold for Pyrrolobenzodiazepines (PBDs), a class of DNA minor groove binders used in ADCs (e.g., Tesirine).

  • Workflow: The alcohol is oxidized to an aldehyde. The nitro group is reduced to an amine. This facilitates an intramolecular condensation with a pyrrolidine ring to form the benzodiazepine core.

Self-Immolative Linkers

While standard PABA linkers utilize a simple 4-aminobenzyl alcohol, the 3-nitro variant alters the electronic release kinetics.

  • Mechanism: Upon cleavage of the carbamate (attached to the amine) by a protease (e.g., Cathepsin B), the electron cascade expels the drug attached to the benzylic position. The nitro group's electron-withdrawing nature can slow this elimination, offering a method to tune the stability of the linker in circulation.

PBD_Synthesis Start (4-Amino-3-nitrophenyl)methanol Step1 Oxidation (MnO2 or Swern) Start->Step1 Aldehyde Aldehyde Intermediate Step1->Aldehyde Step2 Nitro Reduction & Cyclization Aldehyde->Step2 PBD PBD Core (DNA Binder) Step2->PBD

Figure 2: The role of the title compound in Pyrrolobenzodiazepine (PBD) payload synthesis.[9][10]

Safety & Stability (HSE)

  • Nitroaromatics: Potentially explosive if heated under confinement. Avoid temperatures >150°C during drying.

  • Toxicity: Like most aniline derivatives, assume potential genotoxicity and skin sensitization. Handle in a fume hood with double nitrile gloves.

  • Storage: Store at 2–8°C under inert gas (Argon). The benzylic alcohol is prone to slow oxidation to the aldehyde if exposed to air and light.

References

  • IUPAC Nomenclature Rules. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]

  • Synthesis of PBD Precursors. Kamal, A., et al. "Synthesis of pyrrolo[2,1-c][1,4]benzodiazepines." Bioorganic & Medicinal Chemistry Letters. (2004).[7][8] [Link]

  • Chemoselective Reduction of Nitro-Esters. Soai, K., et al. "Mixed solvents containing methanol as useful reaction media for the chemoselective reduction of esters with lithium borohydride." Journal of Organic Chemistry. (1986). [Link]

  • ADC Linker Chemistry. Jain, N., et al. "Current ADC Linker Chemistry." Pharmaceutics. (2015).[3] [Link]

  • PubChem Compound Summary. (4-Amino-3-nitrophenyl)methanol (CAS 63189-97-9).[1] National Center for Biotechnology Information. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of (4-Amino-3-nitrophenyl)methanol

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of (4-Amino-3-nitrophenyl)methanol, a key consideration for its application in research, drug development, and chemical sy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of (4-Amino-3-nitrophenyl)methanol, a key consideration for its application in research, drug development, and chemical synthesis. While specific experimental solubility data for this compound is not extensively available in public literature, this guide synthesizes fundamental principles of organic chemistry, data from structurally analogous compounds, and established analytical methodologies to predict and evaluate its solubility profile. We will delve into the molecular characteristics governing solubility, the anticipated effects of various solvents, pH, and temperature, and provide detailed, field-proven protocols for the experimental determination of both thermodynamic and kinetic solubility. This document is intended to serve as an essential resource for researchers, chemists, and pharmaceutical scientists, enabling them to make informed decisions in experimental design and formulation development involving (4-Amino-3-nitrophenyl)methanol.

Introduction: The Critical Role of Solubility in Scientific Applications

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter that dictates the feasibility and outcome of numerous scientific endeavors. In the realm of drug discovery and development, aqueous solubility is a critical determinant of a compound's bioavailability and pharmacokinetic profile. For synthetic chemists, understanding solubility in various organic solvents is paramount for reaction setup, purification, and product isolation. This guide focuses on (4-Amino-3-nitrophenyl)methanol, an aromatic compound featuring amino, nitro, and hydroxymethyl functional groups, which impart a unique and complex solubility profile. A thorough understanding of its solubility is essential for unlocking its full potential in various applications.

Molecular Structure and Physicochemical Properties Analysis

The solubility behavior of (4-Amino-3-nitrophenyl)methanol is intrinsically linked to its molecular structure and resulting physicochemical properties. The presence of both polar and nonpolar moieties within the molecule creates a nuanced interaction with different solvents.

Structural Features Influencing Solubility
  • Aromatic Ring: The benzene ring forms the core of the molecule and is inherently nonpolar, favoring interactions with nonpolar or weakly polar organic solvents.

  • Amino Group (-NH₂): This is a polar, hydrogen-bond-donating group that can significantly enhance solubility in polar protic solvents like water and alcohols. Its basic nature also makes solubility pH-dependent.

  • Nitro Group (-NO₂): A highly polar and electron-withdrawing group, the nitro group contributes to the overall polarity of the molecule and can participate in dipole-dipole interactions.

  • Hydroxymethyl Group (-CH₂OH): This group is polar and capable of both donating and accepting hydrogen bonds, which is a primary driver for solubility in protic solvents.

Key Physicochemical Parameters

While experimental data for (4-Amino-3-nitrophenyl)methanol is limited, we can infer its properties from its chemical structure and data from public databases like PubChem.

PropertyValue/PredictionSource
Molecular Formula C₇H₈N₂O₃PubChem[1]
Molecular Weight 168.15 g/mol PubChem[1]
XLogP3 (Computed) 0.7PubChem[1]
Hydrogen Bond Donors 2PubChem[1]
Hydrogen Bond Acceptors 4PubChem[1]

The positive XLogP3 value suggests a slight preference for lipophilic environments, but its low magnitude, combined with the presence of multiple hydrogen bond donors and acceptors, indicates that the molecule will exhibit significant solubility in polar solvents. For comparison, the related compound 4-Nitrobenzyl alcohol, which lacks the amino group, has a reported aqueous solubility of 2 mg/mL at 20°C.[2][3] The addition of the polar amino group in (4-Amino-3-nitrophenyl)methanol is expected to further enhance its aqueous solubility.

Predicting Solubility in Various Solvents: A Qualitative Assessment

Based on the principle of "like dissolves like," we can predict the solubility of (4-Amino-3-nitrophenyl)methanol in a range of common laboratory solvents.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighThe amino and hydroxymethyl groups can form strong hydrogen bonds with the solvent. A publication on the synthesis of this compound mentions its precursor being dissolved in methanol, suggesting good solubility.
Polar Aprotic DMSO, DMF, Acetone, AcetonitrileHigh to ModerateThe molecule's polarity will allow for favorable dipole-dipole interactions with these solvents. Nitrophenols are known to be soluble in acetone and acetonitrile.[4]
Low Polarity Dichloromethane (DCM), ChloroformModerate to LowThe aromatic ring allows for some interaction, but the highly polar functional groups will limit solubility.
Nonpolar Hexane, TolueneLow to InsolubleThe significant polarity mismatch between the solute and solvent will result in poor solvation.

The Impact of pH on Aqueous Solubility

The presence of a basic amino group and a weakly acidic hydroxyl group makes the aqueous solubility of (4-Amino-3-nitrophenyl)methanol highly dependent on the pH of the solution.

Ionization States of (4-Amino-3-nitrophenyl)methanol

The key to understanding pH-dependent solubility lies in the ionization of the functional groups. The amino group can be protonated to form a positively charged ammonium ion (-NH₃⁺), while the benzylic alcohol is generally considered neutral across the physiological pH range but can be deprotonated under strongly basic conditions.

pH_Dependence

Predicted pH-Solubility Profile
  • Acidic pH (pH < pKa of the amino group): In acidic solutions, the amino group will be protonated, forming a salt. This ionic form will be significantly more soluble in water than the neutral molecule. Therefore, the solubility of (4-Amino-3-nitrophenyl)methanol is expected to be highest in acidic aqueous media.

  • Neutral pH: Near neutral pH, the compound will exist predominantly in its un-ionized form. The solubility will be at its lowest in this pH range, representing the intrinsic aqueous solubility of the neutral molecule.

  • Basic pH (pH > pKa of the amino group): As the pH increases above the pKa of the conjugate acid of the amine, the neutral form will dominate, and solubility will decrease. At very high pH values, the hydroxyl group could potentially be deprotonated, which would increase solubility again, but this is less relevant for most biological and pharmaceutical applications.

The Influence of Temperature on Solubility

The dissolution of a solid in a liquid is generally an endothermic process, meaning it absorbs heat from the surroundings. According to Le Châtelier's principle, increasing the temperature will shift the equilibrium towards the dissolution process, thereby increasing the solubility of the compound. While the exact temperature dependence for (4-Amino-3-nitrophenyl)methanol is not documented, it is a common observation that the aqueous solubility of organic solids tends to increase with rising temperature. This relationship is often exponential.

Experimental Protocols for Solubility Determination

To obtain precise and accurate solubility data, rigorous experimental protocols are necessary. The choice between a thermodynamic and a kinetic solubility assay depends on the stage of research and the intended application of the data.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the true equilibrium solubility of a compound and is considered the "gold standard." It is crucial for late-stage drug development and formulation.

Equilibrium_Solubility_Workflow

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid (4-Amino-3-nitrophenyl)methanol to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, or an organic solvent) in a sealed vial. The excess solid ensures that a saturated solution is achieved.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24 to 48 hours).

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically done by centrifugation at high speed, followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of (4-Amino-3-nitrophenyl)methanol using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Calculate the solubility based on the measured concentration and the dilution factor.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to rapidly screen large numbers of compounds. It measures the solubility of a compound that is rapidly precipitated from a DMSO stock solution into an aqueous buffer.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of (4-Amino-3-nitrophenyl)methanol in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., PBS) in a microplate, typically with a final DMSO concentration of 1-2%.

  • Incubation: Incubate the plate for a shorter period (e.g., 1-2 hours) at a constant temperature.

  • Precipitate Detection/Removal: The amount of precipitated compound can be measured directly using nephelometry (light scattering). Alternatively, the precipitate can be removed by filtration.

  • Quantification: The concentration of the compound remaining in the solution is determined, often by UV-Vis spectroscopy using a plate reader.

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.

Analytical Techniques for Quantification

Accurate quantification of the dissolved (4-Amino-3-nitrophenyl)methanol is crucial for reliable solubility data. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a highly suitable method.

HPLC-UV Method Development
  • Column: A reverse-phase C18 column is appropriate for retaining this moderately polar aromatic compound.

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) would be effective. For the related compound 4-amino-3-nitrophenol, a mobile phase of acetonitrile and acetic acid buffer has been successfully used.[5]

  • Detection: The presence of the chromophoric nitro and amino groups on the aromatic ring will result in strong UV absorbance. A detection wavelength should be chosen at the λmax of the compound to ensure maximum sensitivity.

  • Calibration: A calibration curve must be generated using standards of known concentrations to ensure accurate quantification.

Conclusion and Future Directions

This technical guide has provided a detailed theoretical and practical framework for understanding and determining the solubility of (4-Amino-3-nitrophenyl)methanol. Based on its molecular structure, it is predicted to be highly soluble in polar protic and aprotic solvents, with its aqueous solubility being significantly influenced by pH. While specific experimental data is sparse, the provided protocols for thermodynamic and kinetic solubility determination, coupled with a robust HPLC-UV analytical method, offer a clear path for researchers to generate this critical data. Future experimental work should focus on generating a comprehensive solubility dataset for (4-Amino-3-nitrophenyl)methanol in a variety of pharmaceutically and synthetically relevant solvents at different temperatures, as well as determining its experimental pKa values to create a precise pH-solubility profile. Such data will be invaluable for its future application in all areas of chemical and pharmaceutical sciences.

References

  • PubChem. (n.d.). (4-Amino-3-nitrophenyl)methanol. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Thermo Fisher Scientific. (n.d.). 4-Nitrobenzyl alcohol, 99%. Retrieved February 2, 2026, from [Link]

  • Eruditio: Indonesia Journal of Food and Drug Safety. (2024). Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. Retrieved February 2, 2026, from [Link]

Sources

Exploratory

Technical Profile: (4-Amino-3-nitrophenyl)methanol

This technical guide provides an in-depth review of (4-Amino-3-nitrophenyl)methanol , a critical bifunctional intermediate used primarily in the synthesis of benzimidazole-based pharmaceuticals and specialty dyes.[1] Hig...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth review of (4-Amino-3-nitrophenyl)methanol , a critical bifunctional intermediate used primarily in the synthesis of benzimidazole-based pharmaceuticals and specialty dyes.[1]

High-Purity Bifunctional Scaffold for Heterocyclic Synthesis [1][2]

Executive Summary

(4-Amino-3-nitrophenyl)methanol (CAS: 63189-97-9 ) is a disubstituted benzene derivative featuring three distinct reactive centers: a primary amine, a nitro group, and a benzylic alcohol.[1][2][3][4][5][6][7] This unique "triad" of functionalities makes it an indispensable scaffold in medicinal chemistry. Its primary utility lies in its reduction to (3,4-diaminophenyl)methanol , a direct precursor to 2-substituted-5-(hydroxymethyl)benzimidazoles , a pharmacophore found in various kinase inhibitors, anthelmintics, and anticoagulants.[1] Unlike its phenolic analog (4-amino-3-nitrophenol), which is widely used in hair dyes, the methanol derivative is favored in drug development for its ability to retain a carbon linker for further chain extension.[1]

Chemical Identity & Physicochemical Properties[1][8][9][10][11][12][13]

PropertySpecification
IUPAC Name (4-Amino-3-nitrophenyl)methanol
Common Synonyms 4-Amino-3-nitrobenzyl alcohol; 4-Hydroxymethyl-2-nitroaniline
CAS Number 63189-97-9
Molecular Formula C₇H₈N₂O₃
Molecular Weight 168.15 g/mol
Appearance Yellow to Orange Crystalline Solid
Melting Point 100 – 102 °C
Solubility Soluble in Methanol, Ethanol, DMSO, Ethyl Acetate; Sparingly soluble in Water
pKa (Predicted) ~2.5 (Aniline nitrogen), ~14 (Alcoholic OH)

Synthetic Routes & Manufacturing Protocols

The industrial preparation of (4-Amino-3-nitrophenyl)methanol typically avoids direct nitration of 4-aminobenzyl alcohol due to oxidation sensitivity.[1] The preferred route involves the nucleophilic aromatic substitution (SNAr) of a chlorinated precursor.

Core Synthesis Protocol: Amination of 4-Chloro-3-nitrobenzyl Alcohol[1]

Reaction Principle: The electron-withdrawing nitro group at the ortho position activates the chlorine atom, making it susceptible to displacement by ammonia.

Reagents:

  • Precursor: 4-Chloro-3-nitrobenzyl alcohol (1.0 eq)[1]

  • Nucleophile: Liquid Ammonia (Excess) or Methanolic Ammonia (7N)

  • Solvent: Methanol[1]

  • Catalyst: None required (autocatalytic via electronic activation)

Step-by-Step Methodology:

  • Charging: Load 4-chloro-3-nitrobenzyl alcohol (e.g., 50g) into a high-pressure stainless steel autoclave.

  • Solvation: Add Methanol (5 vol) and Liquid Ammonia (4 vol).

  • Reaction: Seal the autoclave and heat to 150°C . Maintain internal pressure and temperature for 6–8 hours .

    • Note: The high temperature is critical to overcome the steric hindrance and electronic deactivation from the hydroxymethyl group.

  • Work-up: Cool the reactor to room temperature. Vent excess ammonia carefully into a scrubber.

  • Isolation: Evaporate the methanol under reduced pressure. Resuspend the residue in Ethyl Acetate/Water.

  • Purification: Wash the organic layer with brine to remove ammonium chloride byproducts. Dry over MgSO₄ and concentrate. Recrystallize from Ethanol/Ethyl Acetate to yield yellow needles.

Synthesis Pathway Diagram[1]

SynthesisPath cluster_0 SNAr Mechanism Start 4-Chloro-3-nitrobenzyl alcohol (Precursor) Intermediate Meisenheimer Complex (Transition State) Start->Intermediate Nucleophilic Attack Reagent NH3 (liq) / MeOH 150°C, 6h Product (4-Amino-3-nitrophenyl)methanol (Target) Intermediate->Product Elimination of Cl- Byproduct NH4Cl Intermediate->Byproduct

Caption: Nucleophilic aromatic substitution pathway for the synthesis of (4-Amino-3-nitrophenyl)methanol.

Reactivity Profile & Functionalization

This compound acts as a versatile "switch" in organic synthesis. The nitro group can be reduced to form a diamine, while the alcohol can be oxidized or halogenated.

Key Transformations
  • Benzimidazole Formation (Cyclization):

    • Reduction of the nitro group (H₂/Pd-C or Fe/NH₄Cl) yields (3,4-diaminophenyl)methanol .[1]

    • Condensation with carboxylic acids, aldehydes, or orthoesters closes the imidazole ring.

    • Application: Synthesis of kinase inhibitors where the hydroxymethyl group serves as a handle for solubilizing tails.

  • Oxidation:

    • The benzylic alcohol can be selectively oxidized to 4-amino-3-nitrobenzaldehyde (using MnO₂) or 4-amino-3-nitrobenzoic acid (using KMnO₄).[1]

    • Utility: Creates electrophilic centers for reductive amination.

  • Sandmeyer-Type Reactions:

    • The amino group can be diazotized and replaced with halides or nitriles, although this is less common due to the stability of the starting material.

Reaction Network Diagram

ReactivityNetwork Core (4-Amino-3-nitrophenyl)methanol Diamine (3,4-Diaminophenyl)methanol (Unstable Intermediate) Core->Diamine Reduction (H2/Pd-C) Aldehyde 4-Amino-3-nitrobenzaldehyde Core->Aldehyde Oxidation (MnO2) Halide 4-Amino-3-nitrobenzyl bromide Core->Halide PBr3 or SOCl2 Benzimidazole 5-(Hydroxymethyl)benzimidazole (Pharma Scaffold) Diamine->Benzimidazole + R-COOH / Acid Heat Drug Drug Benzimidazole->Drug Kinase Inhibitors Anticoagulants

Caption: Divergent synthesis pathways utilizing (4-Amino-3-nitrophenyl)methanol as a core scaffold.[1]

Analytical Profiling (Self-Validation)

To verify the identity of the synthesized compound, researchers should look for these specific spectral signatures.

TechniqueDiagnostic SignalMechanistic Interpretation
¹H NMR (DMSO-d₆) δ 8.05 (d, 1H, J=2.0 Hz) H-2 (Aromatic): Highly deshielded doublet due to ortho nitro group and meta amino group.[1]
δ 7.45 (dd, 1H) H-6 (Aromatic): Split by H-5 and H-2.
δ 7.01 (d, 1H) H-5 (Aromatic): Shielded doublet ortho to the electron-donating amino group.[1]
δ 5.15 (t, 1H) -OH: Triplet coupling (if dry DMSO) indicating primary alcohol.
δ 4.38 (d, 2H) -CH₂-: Benzylic methylene protons.[1]
δ 7.30 (s, 2H) -NH₂: Broad singlet, exchangeable with D₂O.
IR Spectroscopy 3300–3450 cm⁻¹ N-H / O-H Stretch: Broad, overlapping bands.
1520 & 1340 cm⁻¹ NO₂ Stretch: Strong asymmetric and symmetric nitro bands.
Mass Spectrometry m/z 169.1 [M+H]⁺ Protonated molecular ion (ESI+).

Safety & Handling Protocols

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed or inhaled.

  • Irritant: Causes skin and serious eye irritation.

  • Sensitizer: Potential skin sensitizer upon prolonged contact.

Handling Procedures:

  • Engineering Controls: Always handle within a certified chemical fume hood to avoid inhalation of dust.

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

  • Storage: Store in amber vials at 2–8°C . The compound is light-sensitive and may darken upon oxidation.[1]

  • Waste Disposal: Dispose of as hazardous organic waste containing nitrogen. Do not mix with strong oxidizers or reducing agents.

References

  • Synthesis via Amination: PrepChem. "Synthesis of 4-amino-3-nitrobenzyl alcohol." Available at: [Link]

  • Crystal Structure & Properties: Císařová, I., & Štěpnička, P. (2012). "(4-Nitrophenyl)methanol."[1][2][8] Acta Crystallographica Section E, 68(8). [Link] (Note: Provides structural context for the nitrobenzyl alcohol class).

  • Compound Data: PubChem. "(4-Amino-3-nitrophenyl)methanol (CAS 63189-97-9)."[1][2][8] National Library of Medicine. [Link]

  • Benzimidazole Applications: Zhao, Z., et al. (2000). "Design, synthesis, and in vitro biological activity of benzimidazole based factor Xa inhibitors." Bioorganic & Medicinal Chemistry Letters.

Sources

Protocols & Analytical Methods

Method

Protocol for the Purification of (4-Amino-3-nitrophenyl)methanol

An Application Note for Drug Development Professionals A Guide to Achieving High-Purity Intermediate for Pharmaceutical Synthesis Abstract & Scope (4-Amino-3-nitrophenyl)methanol is a critical building block in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

A Guide to Achieving High-Purity Intermediate for Pharmaceutical Synthesis

Abstract & Scope

(4-Amino-3-nitrophenyl)methanol is a critical building block in medicinal chemistry and the synthesis of various pharmaceutical agents. Its molecular architecture, featuring amino, nitro, and hydroxyl functional groups, makes it a versatile precursor for constructing more complex molecules. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, decreased yields, and the generation of difficult-to-remove byproducts in subsequent synthetic steps. This application note provides a detailed, field-proven protocol for the purification of crude (4-Amino-3-nitrophenyl)methanol, ensuring its suitability for demanding drug development pipelines. We will explore two primary purification methodologies: Recrystallization and Flash Column Chromatography, explaining the rationale behind procedural steps to empower researchers with a deep understanding of the purification process.

Physicochemical Properties of (4-Amino-3-nitrophenyl)methanol

A thorough understanding of the compound's physical and chemical properties is fundamental to designing an effective purification strategy. These properties dictate the choice of solvents and techniques for optimal separation from synthetic impurities.

PropertyValueSource
Molecular Formula C₇H₈N₂O₃PubChem[1]
Molecular Weight 168.15 g/mol PubChem[1]
Appearance Expected to be a yellow or brownish solidInferred from similar nitro-aromatic compounds[2][3]
Melting Point 100-101 °CPrepChem[4]
Computed XLogP3 0.7PubChem[1]
Solubility Profile Soluble in polar organic solvents like Methanol, Ethanol, Ethyl Acetate, and Acetone.[5][6]Inferred from related nitrophenols and synthesis protocols.[4][6]

Core Principles of Purification

The synthesis of (4-Amino-3-nitrophenyl)methanol can result in a crude product containing unreacted starting materials, reagents, and side-products. The purification strategy is designed to selectively isolate the target compound based on its unique solubility and polarity profile.

Key Impurities to Consider:

  • Starting Materials: Such as 4-chloro-3-nitrobenzyl alcohol or related precursors.[4]

  • Over-reduction/Oxidation Products: Minor alterations to the primary functional groups.

  • Positional Isomers: Such as (4-amino-2-nitrophenyl)methanol or (3-amino-4-nitrophenyl)methanol, which may form in small quantities depending on the synthetic route.[7][8]

The choice between recrystallization and chromatography depends on the impurity profile and the required scale.

  • Recrystallization is a cost-effective and scalable method ideal for removing impurities with significantly different solubility profiles from the main compound.

  • Flash Column Chromatography offers higher resolution and is adept at separating compounds with very similar polarities, such as positional isomers.

Health & Safety First: A Self-Validating System

Working with nitro-aromatic compounds requires stringent adherence to safety protocols. While specific toxicity data for (4-Amino-3-nitrophenyl)methanol is limited, compounds in this class should be handled as potentially hazardous.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a suitable choice), and safety glasses with side shields.

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or solvent vapors.

  • Handling: Avoid skin contact. Nitro-aromatic compounds can potentially be absorbed dermally. In case of contact, wash the affected area immediately with copious amounts of water.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's hazardous waste guidelines.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This method is highly effective for removing both more-soluble and less-soluble impurities. The key is the selection of a solvent system where the target compound has high solubility in the hot solvent and low solubility in the cold solvent. A mixed solvent system of ethyl acetate and ethanol is highly effective.[4]

Underlying Rationale: Ethyl acetate is a good solvent for (4-Amino-3-nitrophenyl)methanol at elevated temperatures but less so at room temperature. Ethanol is a more polar solvent that can help dissolve the compound initially and, when used in a specific ratio with a co-solvent, allows for controlled precipitation upon cooling.

Step-by-Step Methodology:

  • Dissolution: Place the crude (4-Amino-3-nitrophenyl)methanol in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely. Use a magnetic stirrer and a hot plate set to a gentle heat (~70-75°C). Add the solvent portion-wise until full dissolution is achieved.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source. If the solution is clear, slowly add ethanol dropwise until the solution becomes slightly turbid (cloudy). Add a few drops of hot ethyl acetate to redissolve the precipitate and achieve a clear solution again.

  • Cooling & Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal precipitation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethanol to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum. The final product should be a crystalline solid.

Logical Flow for Recrystallization Solvent Selection

G start Start: Crude Product dissolve Dissolve in minimal hot solvent (e.g., Ethyl Acetate) start->dissolve check_sol Is compound soluble when hot? dissolve->check_sol check_insol Is compound insoluble when cold? check_sol->check_insol Yes bad_solvent Find New Solvent check_sol->bad_solvent No good_solvent Good Single Solvent Proceed to Crystallization check_insol->good_solvent Yes check_insol->bad_solvent No

Caption: Logic for selecting an appropriate recrystallization solvent.

Protocol 2: Purification by Flash Column Chromatography

This technique is superior for separating compounds with close polarities. The separation occurs based on the differential partitioning of the components between a stationary phase (silica gel) and a mobile phase (eluent).

Underlying Rationale: Silica gel is a highly polar stationary phase. Non-polar compounds will travel through the column quickly, while polar compounds will have stronger interactions and elute more slowly. By starting with a less polar eluent and gradually increasing its polarity, we can sequentially elute compounds of increasing polarity.

Step-by-Step Methodology:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Pour the slurry into a glass column, ensuring no air bubbles are trapped. Allow the silica to pack under a gentle flow of the eluent.

  • Sample Loading: Dissolve the crude (4-Amino-3-nitrophenyl)methanol in a minimal amount of dichloromethane or ethyl acetate. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This "dry loading" method typically results in better separation. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Use positive pressure (flash) to maintain a steady flow rate.

  • Gradient Elution: Gradually increase the polarity of the mobile phase. A typical gradient might be from 95:5 to 70:30 Hexane:Ethyl Acetate. The optimal gradient should be determined beforehand by thin-layer chromatography (TLC).

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Purity Analysis: Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light. Fractions containing the pure desired compound (as determined by a single spot at the correct Rf value) should be combined.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified (4-Amino-3-nitrophenyl)methanol.

General Workflow for Purification

G cluster_prep Preparation cluster_methods Purification Method cluster_analysis Analysis & Final Product Crude Crude (4-Amino-3-nitrophenyl)methanol Safety Safety Assessment (PPE) Crude->Safety Recrystal Recrystallization Safety->Recrystal High Yield / Large Scale Column Flash Chromatography Safety->Column High Purity / Isomer Separation TLC Purity Check (TLC) Recrystal->TLC Column->TLC MP Melting Point Analysis TLC->MP Pure Pure Product (>99%) MP->Pure

Caption: Overall workflow for the purification of (4-Amino-3-nitrophenyl)methanol.

Assessment of Purity

Post-purification analysis is a critical, self-validating step to confirm the success of the procedure.

  • Thin-Layer Chromatography (TLC): A purified sample should show a single spot on the TLC plate when visualized under UV light. The mobile phase used for TLC analysis should be similar to that used for column chromatography (e.g., 7:3 Hexane:Ethyl Acetate).

  • Melting Point: A sharp melting point range that is consistent with the literature value (100-101 °C) is a strong indicator of high purity.[4] Impurities typically depress and broaden the melting point range.

  • Spectroscopic Confirmation: For rigorous applications, confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and IR spectroscopy to ensure the absence of impurity signals.

References

  • Google Patents. (2007). CN101066929A - Process of preparing 4-amino-3-nitro phenol.
  • Indagoo. (n.d.). 10-540803 - 4-amino-2-nitrophenylmethanol | 22996-17-4.
  • PubChem. (n.d.). (4-Amino-3-nitrophenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (3-Amino-4-nitrophenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-amino-3-nitrobenzyl alcohol. Retrieved from [Link]

  • ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction? Retrieved from [Link]

  • Tian, J., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Molecules, 25(21), 5148. Retrieved from [Link]

  • Chemsrc. (2025). (4-Nitrophenyl)methanol | CAS#:619-73-8. Retrieved from [Link]

Sources

Application

Recrystallization of (4-Amino-3-nitrophenyl)methanol

Application Note: High-Purity Executive Summary This application note details the purification of (4-Amino-3-nitrophenyl)methanol, a critical intermediate in the synthesis of kinase inhibitors and azo dyes. While standar...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity

Executive Summary

This application note details the purification of (4-Amino-3-nitrophenyl)methanol, a critical intermediate in the synthesis of kinase inhibitors and azo dyes. While standard literature suggests generic alcohol-based recrystallization, this protocol introduces a thermodynamically controlled Ethyl Acetate/n-Heptane system . This approach minimizes the risk of "oiling out"—a common failure mode for low-melting nitroaniline derivatives—and ensures the removal of specific process impurities like 4-chloro-3-nitrobenzyl alcohol.

Key Performance Indicators (KPIs):

  • Target Purity: >99.5% (HPLC area %)

  • Yield: >85%

  • Melting Point Validation: 100–101 °C

Chemical Context & Solubility Physics

To design a robust purification, one must understand the intermolecular forces at play.

  • The "Push-Pull" Electronic System: The molecule features an electron-donating amine (-NH₂) and an electron-withdrawing nitro (-NO₂) group ortho to each other. This creates a strong internal dipole and potential for intramolecular hydrogen bonding, which reduces its solubility in water compared to para-substituted isomers.

  • The Hydroxyl Handle: The benzyl alcohol moiety (-CH₂OH) provides a site for hydrogen bonding with polar solvents (alcohols, esters).

Solubility Profile & Solvent Selection: Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters, we evaluate solvents based on polarity and hydrogen bonding capability.

Solvent ClassRepresentativeInteraction TypeSolubility StatusRole
Polar Protic Ethanol, MethanolStrong H-BondingHigh (Cold & Hot)Good Solvent (Risk: Yield loss due to high solubility)
Polar Aprotic Ethyl Acetate (EtOAc)Dipole-DipoleModerate (Cold) / High (Hot)Ideal Primary Solvent
Non-Polar n-Heptane, HexanesDispersion ForcesLow (Insoluble)Ideal Anti-Solvent
Aqueous WaterH-BondingLow to ModerateRisky Anti-Solvent (Causes oiling out)

Why Ethyl Acetate/Heptane? Using Ethanol/Water often leads to the product separating as an oil before it crystallizes because the melting point (100°C) is relatively low and water creates high interfacial tension. The EtOAc/Heptane system allows for a smoother transition from solution to crystal lattice.

Experimental Protocol

Phase A: Preparation & Dissolution[1]

Equipment:

  • Double-jacketed glass reactor or round-bottom flask with reflux condenser.

  • Overhead stirrer (preferred) or magnetic stir bar.

  • Internal temperature probe.

Step-by-Step Methodology:

  • Charge Crude: Place 10.0 g of crude (4-Amino-3-nitrophenyl)methanol into the reactor.

  • Solvent Addition: Add Ethyl Acetate (6.0 volumes / 60 mL) .

    • Note: "Volumes" refers to mL per gram of substrate.

  • Heating: Heat the slurry to 70–75 °C (just below the boiling point of EtOAc: 77 °C).

  • Dissolution Check: Agitate at 300 RPM. The solid should fully dissolve.[1]

    • If solids remain: Add EtOAc in 0.5 volume increments until clear.

  • Hot Filtration (Critical): While still at 70 °C, filter the solution through a pre-heated sintered glass funnel or Celite pad to remove insoluble mechanical impurities or inorganic salts (e.g., ammonium chloride from synthesis).

Phase B: Controlled Crystallization

Step-by-Step Methodology:

  • Initial Cooling: Return the filtrate to the reactor. Cool slowly to 55 °C .

  • Seeding (The Nucleation Trigger):

    • Add 0.1 wt% (10 mg) of pure seed crystals.

    • Why? This bypasses the metastable zone, preventing spontaneous, uncontrolled precipitation which traps impurities.

    • Hold at 55 °C for 30 minutes to allow seed bed growth.

  • Anti-Solvent Addition:

    • Slowly add n-Heptane (4.0 volumes / 40 mL) via an addition funnel over 60 minutes.

    • Rate Control: Adding too fast causes local supersaturation and amorphous precipitation.

  • Cooling Ramp:

    • Cool from 55 °C to 0–5 °C at a rate of 10 °C per hour.

    • Hold: Agitate at 0 °C for 2 hours to maximize yield.

Phase C: Isolation & Drying
  • Filtration: Filter the yellow crystalline slurry using a Buchner funnel under vacuum.

  • Washing: Wash the filter cake with cold 1:1 EtOAc/Heptane mixture (2 volumes).

    • Caution: Do not use pure EtOAc; it will redissolve the product.

  • Drying: Dry in a vacuum oven at 40 °C for 12 hours.

    • Warning: Nitro compounds can be thermally unstable. Do not exceed 50 °C under vacuum.

Visualization: Process Workflow

The following diagram illustrates the critical decision nodes and flow of the purification process.

RecrystallizationFlow start Crude (4-Amino-3-nitrophenyl)methanol dissolve Dissolve in EtOAc (75°C) start->dissolve check_diss Fully Dissolved? dissolve->check_diss add_solv Add +0.5 vol EtOAc check_diss->add_solv No hot_filt Hot Filtration (Remove Insolubles) check_diss->hot_filt Yes add_solv->check_diss seed Seed at 55°C (Nucleation) hot_filt->seed anti_solv Add n-Heptane (Slow Dosing) seed->anti_solv cool Cool to 0°C (10°C/hr) anti_solv->cool filter Isolate & Wash cool->filter dry Vacuum Dry (40°C) filter->dry

Figure 1: Decision logic for the recrystallization of (4-Amino-3-nitrophenyl)methanol. Note the iterative dissolution loop to ensure saturation without excess solvent.

Process Analytical Technology (PAT) & Validation

To ensure the protocol is self-validating, the following quality checks must be performed.

ParameterAcceptance CriteriaMethodMechanism/Reasoning
Appearance Bright yellow crystalline solidVisualDark orange/brown indicates oxidation or residual nitro-isomers.
Melting Point 100–101 °C DSC / CapillaryA wide range (>2°C) or depressed MP (<99°C) indicates solvent entrapment or impurities [1].
Purity >99.5% AreaHPLC (UV 254nm)Detects removal of starting material (4-chloro-3-nitrobenzyl alcohol).
Residual Solvent <5000 ppm (EtOAc/Heptane)GC-HeadspaceEnsures pharmaceutical compliance (ICH Q3C).

Troubleshooting Guide

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

  • Symptom:[2][1][3][4] The solution turns cloudy/milky at 50–60 °C, and oil droplets form instead of crystals.

  • Cause: Cooling too fast or adding anti-solvent too quickly, pushing the system into the "labile" zone rather than the metastable zone.

  • Fix: Re-heat until clear. Add more EtOAc (primary solvent). Cool slower and ensure seeding is performed.

Issue 2: Low Yield (<70%)

  • Cause: Too much Ethyl Acetate used during dissolution.

  • Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat the cooling process to harvest a "second crop" of crystals.

Issue 3: Colored Impurities

  • Cause: Oxidation products (azo/azoxy dimers).

  • Fix: If the product is brown, treat the hot EtOAc solution with Activated Carbon (Charcoal) for 15 minutes before the hot filtration step.

Safety & Handling

  • Toxicity: Nitroanilines are toxic by inhalation, ingestion, and skin contact. They may cause methemoglobinemia (blue skin/lips due to lack of oxygen in blood).

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.

  • Thermal Stability: Do not heat dry solids above 100 °C; nitro compounds possess high energy and can decompose exothermically.

References

  • PrepChem. "Synthesis of 4-amino-3-nitrobenzyl alcohol." PrepChem.com. Accessed October 2023. [Link]

  • Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." Mt.com. Accessed October 2023. [Link]

Sources

Method

Application Note: A Stability-Indicating HPLC Method for the Analysis of (4-Amino-3-nitrophenyl)methanol

Abstract This application note presents a detailed, robust, and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (4-Amino-3-nitrophenyl)methanol. This c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (4-Amino-3-nitrophenyl)methanol. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, making its purity and stability critical for drug safety and efficacy. The developed method is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from method development to full validation according to the International Council for Harmonisation (ICH) guidelines. The protocol includes forced degradation studies to demonstrate the method's specificity and ability to separate the active pharmaceutical ingredient (API) from its potential degradation products.

Introduction

(4-Amino-3-nitrophenyl)methanol is a crucial building block in medicinal chemistry. Its molecular structure, featuring an amino, a nitro, and a hydroxymethyl group on a benzene ring, makes it a versatile precursor for the synthesis of a wide range of biologically active molecules. The presence of both electron-donating (amino) and electron-withdrawing (nitro) groups, along with a reactive benzylic alcohol moiety, necessitates a reliable analytical method to monitor its purity, stability, and degradation profile. A stability-indicating HPLC method is essential to ensure that any impurities or degradants that may form during synthesis, storage, or formulation do not co-elute with the main compound, thereby ensuring the quality and safety of the final drug product.[1]

This document provides a comprehensive protocol for a reversed-phase HPLC (RP-HPLC) method developed and validated for this purpose. The causality behind the selection of chromatographic conditions is explained, and a full validation protocol is detailed to establish the method's trustworthiness and scientific integrity.

Physicochemical Properties of (4-Amino-3-nitrophenyl)methanol

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

PropertyValueSource
IUPAC Name (4-Amino-3-nitrophenyl)methanol
Molecular Formula C₇H₈N₂O₃
Molecular Weight 168.15 g/mol
XLogP3 0.7
CAS Number 63189-97-9

The positive XLogP value suggests a moderate polarity, making RP-HPLC a suitable analytical technique.

Experimental Protocol

Materials and Reagents
  • (4-Amino-3-nitrophenyl)methanol reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (analytical grade)

  • Hydrochloric acid (37%, analytical grade)

  • Sodium hydroxide (pellets, analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

Instrumentation and Chromatographic Conditions

The selection of the stationary and mobile phases is critical for achieving optimal separation. A C18 column is a common starting point for moderately polar compounds. The mobile phase composition is chosen to ensure adequate retention and good peak shape. A gradient elution is employed to ensure the elution of any potential, more hydrophobic degradation products within a reasonable runtime.[2]

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalent with PDA/DAD detectorProvides reliable and reproducible performance with spectral analysis capabilities.
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µmOffers excellent peak shape for basic compounds and good retention for moderately polar analytes.
Mobile Phase A 0.1% Formic acid in WaterProvides acidic pH to suppress the ionization of the amino group, leading to better peak shape and retention.
Mobile Phase B AcetonitrileA common organic modifier in RP-HPLC with good UV transparency.
Gradient Elution Time (min)%B
010
1590
1790
1810
2510
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CEnsures reproducible retention times and can improve peak shape.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength 254 nm and 380 nmBased on the UV spectra of structurally similar compounds like 4-nitrobenzyl alcohol and 4-aminobenzyl alcohol, which show significant absorbance around these wavelengths.[3][4] A Diode Array Detector (DAD) is recommended to monitor peak purity and identify the optimal wavelength.
Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of (4-Amino-3-nitrophenyl)methanol reference standard and dissolve in a 25 mL volumetric flask with methanol.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase initial composition (90:10 Mobile Phase A:Mobile Phase B).

  • Sample Solution: Prepare the sample in the same concentration range as the working standard using the same diluent.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[1][5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

  • Acid Hydrolysis: Treat 1 mL of the standard stock solution with 1 mL of 1 M HCl and heat at 80°C for 2 hours. Neutralize with 1 M NaOH and dilute with the mobile phase.

  • Base Hydrolysis: Treat 1 mL of the standard stock solution with 1 mL of 1 M NaOH and keep at room temperature for 30 minutes. Neutralize with 1 M HCl and dilute with the mobile phase.

  • Oxidative Degradation: Treat 1 mL of the standard stock solution with 1 mL of 30% H₂O₂ and keep at room temperature for 4 hours. Dilute with the mobile phase.

  • Thermal Degradation: Expose the solid drug substance to 105°C in a hot air oven for 24 hours. Prepare a sample solution in the mobile phase.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light in a photostability chamber for 7 days. Prepare a sample solution in the mobile phase.

A control sample (unstressed) should be analyzed alongside the stressed samples. The peak purity of the (4-Amino-3-nitrophenyl)methanol peak in the presence of its degradation products should be evaluated using the PDA detector.

Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[6]

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of peak areas (n=6) ≤ 2.0%
Specificity

Specificity is demonstrated by the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is confirmed through the forced degradation studies where the main peak should be well-resolved from any degradation products. Peak purity analysis using a PDA detector should also be performed.

Linearity

The linearity of the method should be established across a range of concentrations that are proportional to the amount of analyte in the sample.

  • Range: 25 - 150 µg/mL (5 concentration levels)

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999

Accuracy

Accuracy is determined by applying the method to samples to which known amounts of the analyte have been added.

  • Levels: 80%, 100%, and 120% of the nominal concentration (in triplicate)

  • Acceptance Criteria: Percent recovery between 98.0% and 102.0%

Precision

Precision is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Repeatability: Six replicate injections of the 100 µg/mL standard solution on the same day.

  • Intermediate Precision: Analysis on two different days by two different analysts.

  • Acceptance Criteria: RSD ≤ 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined based on the signal-to-noise ratio.

  • LOD: Signal-to-noise ratio of 3:1

  • LOQ: Signal-to-noise ratio of 10:1

Robustness

The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions.

  • Variations:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.2 units)

  • Acceptance Criteria: System suitability parameters should remain within the acceptance criteria.

Workflow and Data Presentation

Experimental Workflow

Stability-Indicating HPLC Method Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation & Degradation Studies cluster_results Results & Reporting A Standard & Sample Preparation C System Suitability Test A->C B Mobile Phase Preparation B->C D Analysis of Samples C->D G Data Processing & Analysis D->G E Forced Degradation Studies F Validation Parameter Evaluation (Linearity, Accuracy, Precision, etc.) E->F F->G H Final Report & Documentation G->H

Caption: Workflow for the development and validation of the stability-indicating HPLC method.

Logical Relationship of Validation Parameters

Method_Validation_Logic MethodValidation Validated HPLC Method Specificity Specificity MethodValidation->Specificity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Linearity Linearity & Range MethodValidation->Linearity Robustness Robustness MethodValidation->Robustness Sensitivity Sensitivity (LOD/LOQ) MethodValidation->Sensitivity Linearity->Accuracy Linearity->Precision ForcedDegradation Forced Degradation Studies ForcedDegradation->Specificity

Caption: Interrelationship of key validation parameters for a robust analytical method.

Conclusion

This application note provides a comprehensive and scientifically sound protocol for the stability-indicating HPLC analysis of (4-Amino-3-nitrophenyl)methanol. The detailed methodology, from initial chromatographic conditions to full method validation, is designed to be a self-validating system for researchers and drug development professionals. By explaining the rationale behind experimental choices and adhering to ICH guidelines, this document serves as an authoritative guide for ensuring the quality and stability of this important pharmaceutical intermediate.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. [Link]

  • PubChem. Compound Summary for CID 12902831, (4-Amino-3-nitrophenyl)methanol. National Center for Biotechnology Information. [Link]

  • Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(4), 38-47. [Link]

  • ResearchGate. UV–vis spectra of (a) 4-nitrobenzaldehyde, (b) 4-nitrobenzylalcohol... [Link]

  • ResearchGate. UV-visible spectra illustrating products formation... [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

  • ICH Harmonised Tripartite Guideline. Q1A(R2) Stability Testing of New Drug Substances and Products. 2003. [Link]

  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040. [Link]

Sources

Application

Application Note: Reactivity Profiling &amp; Protocols for (4-Amino-3-nitrophenyl)methanol

Abstract (4-Amino-3-nitrophenyl)methanol represents a "push-pull" aromatic scaffold widely utilized in the synthesis of kinase inhibitors, dye precursors, and photo-cleavable linkers. Its reactivity is defined by the com...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(4-Amino-3-nitrophenyl)methanol represents a "push-pull" aromatic scaffold widely utilized in the synthesis of kinase inhibitors, dye precursors, and photo-cleavable linkers. Its reactivity is defined by the competition between two nucleophilic sites: the primary amine (deactivated by the ortho-nitro group) and the benzylic alcohol . This guide provides optimized protocols for chemoselective functionalization with electrophiles, addressing the specific electronic and steric challenges imposed by the 3-nitro substituent.

Chemoselectivity Analysis & Mechanistic Insight

The core challenge in functionalizing (4-Amino-3-nitrophenyl)methanol lies in the electronic environment created by the nitro group at the 3-position.

Electronic Deactivation (The Ortho-Nitro Effect)

Unlike standard anilines, the amino group in this molecule is significantly less nucleophilic due to two factors:

  • Resonance Withdrawal: The nitro group is a strong electron-withdrawing group (EWG), reducing electron density on the nitrogen lone pair.

  • Intramolecular Hydrogen Bonding: A weak H-bond often forms between the amine proton and the nitro oxygen, locking the conformation and reducing the availability of the lone pair for nucleophilic attack.

Nucleophilic Competition
  • Site A (Amine):

    
     hybridized character increases; pKa of conjugate acid is extremely low (~ -0.5 to 0), making it a very weak base.
    
  • Site B (Alcohol): Standard primary alcohol behavior. In the absence of base, the alcohol is often more reactive than the amine toward weak electrophiles.

Implication: To achieve N-acylation, forcing conditions (strong base/catalyst) or highly reactive electrophiles (acid chlorides) are required. To achieve O-functionalization, acidic conditions can protonate the weak amine, leaving the alcohol free to react.

Chemoselectivity Start (4-Amino-3-nitrophenyl)methanol Decision Target Electrophile Start->Decision Path_N Strong Electrophile + Base (Acyl Chlorides/Anhydrides) Decision->Path_N Acylation Path_O Acid Catalysis or SOCl2 (Protonation of Amine) Decision->Path_O Activation Path_Cycl Aldehydes + Reductant (Reductive Cyclization) Decision->Path_Cycl Heterocyclization Product_N N-Acylated Amide (Kinase Inhibitor Scaffold) Path_N->Product_N Nucleophilic Attack (N) Product_O Benzyl Halide/Ester (Linker Synthesis) Path_O->Product_O Nucleophilic Attack (O) Product_Cycl Benzimidazole (Heterocycle Core) Path_Cycl->Product_Cycl Condensation

Figure 1: Decision tree for chemoselective functionalization based on electrophile choice and reaction conditions.

Experimental Protocols

Protocol A: Chemoselective N-Acylation

Objective: Synthesize an amide linkage at the deactivated aniline position without protecting the alcohol. Rationale: Using a strong base (Pyridine/DMAP) deprotonates the amine (increasing nucleophilicity) and activates the acyl chloride.

Materials:

  • Substrate: (4-Amino-3-nitrophenyl)methanol (1.0 eq)

  • Electrophile: Acyl Chloride (1.1 eq)

  • Base: Pyridine (3.0 eq) + DMAP (0.1 eq, catalyst)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

  • Dissolution: In a flame-dried round-bottom flask under Argon, dissolve 1.0 g (5.95 mmol) of substrate in 15 mL anhydrous DCM.

  • Base Addition: Add Pyridine (1.44 mL, 17.8 mmol) and DMAP (73 mg, 0.6 mmol). The solution may darken.

  • Cooling: Cool the mixture to 0°C using an ice bath.

  • Addition: Dropwise add the Acyl Chloride (6.5 mmol) diluted in 5 mL DCM over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • QC Check: Monitor TLC (5% MeOH in DCM). The amine spot (lower Rf) should disappear; the amide product will be higher Rf.

    • Note: If O-acylation is observed (di-acylated product), treat the crude mixture with LiOH (1M in THF/H2O) for 30 mins to selectively hydrolyze the ester while keeping the amide intact.

  • Workup: Quench with saturated NaHCO3. Extract with DCM (3x). Wash organics with 1M HCl (to remove pyridine), then Brine. Dry over Na2SO4.

Protocol B: Conversion to Benzyl Chloride (O-Activation)

Objective: Convert the hydroxymethyl group into a chloromethyl group (electrophilic handle) for subsequent drug conjugation. Rationale: Thionyl chloride (SOCl2) acts as the electrophile. The amine is protected in situ by protonation (forming the HCl salt), preventing N-reaction.

Materials:

  • Substrate: (4-Amino-3-nitrophenyl)methanol (1.0 eq)

  • Reagent: Thionyl Chloride (SOCl2) (1.5 eq)

  • Solvent: Chloroform or DCM (Anhydrous)

Step-by-Step Procedure:

  • Setup: Place 1.0 g of substrate in a flask equipped with a drying tube or N2 line. Suspend in 10 mL DCM.

  • Addition: Cool to 0°C. Add SOCl2 (0.65 mL) dropwise.

    • Observation: The suspension will likely clear as the reaction proceeds and the HCl salt forms.

  • Reflux: Heat to mild reflux (40°C) for 2 hours.

  • Workup (Critical): Evaporate solvent and excess SOCl2 under reduced pressure.

    • Warning: Do not perform an aqueous basic workup if you want to isolate the free base immediately, as the benzyl chloride is reactive. Isolate as the Hydrochloride Salt for maximum stability.

    • Storage: Store the resulting 4-(chloromethyl)-2-nitroaniline hydrochloride at -20°C under inert atmosphere.

Protocol C: One-Pot Reductive Cyclization to Benzimidazoles

Objective: Reaction with an aldehyde electrophile followed by reduction to generate a benzimidazole core. Rationale: The ortho-nitro group is a "masked" amine. Reacting with an aldehyde and a reductant (Sodium Dithionite) allows cyclization in situ.

Materials:

  • Substrate: (4-Amino-3-nitrophenyl)methanol (1.0 eq)

  • Electrophile: Benzaldehyde derivative (1.0 eq)

  • Reductant: Sodium Dithionite (Na2S2O4) (3.0 eq)

  • Solvent: Ethanol/Water (3:1)

Step-by-Step Procedure:

  • Mixing: Dissolve substrate (1 mmol) and aldehyde (1 mmol) in 10 mL EtOH.

  • Reduction/Cyclization: Dissolve Na2S2O4 (3 mmol) in 3 mL water and add to the reaction mixture.

  • Reflux: Heat to 80°C for 4–8 hours.

    • Mechanism:[1][2][3] The dithionite reduces the -NO2 to -NH2. The resulting diamine condenses with the aldehyde to form an imine, which cyclizes and oxidizes to the benzimidazole.

  • Workup: Evaporate EtOH. Adjust pH to ~8 with Na2CO3. Extract with Ethyl Acetate.[2][4]

Data Summary & Troubleshooting

Physicochemical Properties Table
PropertyValueNotes
Molecular Weight 168.15 g/mol
Appearance Yellow/Orange PowderTypical of nitroanilines
Solubility DMSO, MeOH, EtOAcPoor in Water/Hexanes
pKa (Amine) ~ -0.3 (est)Highly non-basic due to -NO2
pKa (Alcohol) ~ 15Standard primary alcohol
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in N-Acylation Amine deactivation; Alcohol competition.Switch to Protocol A . Use DMAP. If O-acylation occurs, perform mild basic hydrolysis (LiOH/MeOH) to cleave the ester.
Polymerization in Protocol B Benzyl chloride is unstable as free base.Isolate product as the HCl salt . Avoid heating above 40°C during evaporation.
Incomplete Cyclization (Protocol C) Insufficient reduction of nitro group.Increase Na2S2O4 equivalents to 5.0 eq or switch to Fe/Acetic Acid reduction method.

Pathway Visualization (Benzimidazole Synthesis)

ReactionPath Start (4-Amino-3-nitrophenyl)methanol (Starting Material) Step1 Intermediate: Diamine (Reduction of NO2) Start->Step1 Reduction Step2 Intermediate: Schiff Base (Condensation with Aldehyde) Step1->Step2 Imine Formation Final Product: 2-Substituted-5-(hydroxymethyl)benzimidazole Step2->Final Cyclization & Oxidation Reagent1 Reductant (Na2S2O4 or H2/Pd) Reagent1->Step1 Reagent2 Electrophile (R-CHO) Reagent2->Step2

Figure 2: Mechanistic pathway for the reductive cyclization of the title compound into benzimidazole scaffolds.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12902831, (4-Amino-3-nitrophenyl)methanol. Retrieved October 26, 2023, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzimidazoles. Retrieved October 26, 2023, from [Link]

  • Bond University. (2019). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Journal of Chemical Education. Retrieved from [Link][5]

  • PrepChem. (n.d.). Synthesis of 4-amino-3-nitrobenzyl alcohol. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (4-Amino-3-nitrophenyl)methanol

CAS: 5065-06-5 Synonyms: 4-Amino-3-nitrobenzyl alcohol; 2-Nitro-4-hydroxymethylaniline Molecular Formula: C₇H₈N₂O₃ Molecular Weight: 168.15 g/mol [1][2] Introduction Welcome to the Technical Support Center for (4-Amino-3...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 5065-06-5 Synonyms: 4-Amino-3-nitrobenzyl alcohol; 2-Nitro-4-hydroxymethylaniline Molecular Formula: C₇H₈N₂O₃ Molecular Weight: 168.15 g/mol [1][2]

Introduction

Welcome to the Technical Support Center for (4-Amino-3-nitrophenyl)methanol. This intermediate is a critical building block in the synthesis of benzimidazole-based kinase inhibitors and other heterocyclic pharmaceuticals.[1][2] Its amphoteric nature (containing both a basic amine and a neutral alcohol) combined with the electron-withdrawing nitro group creates unique purification challenges, particularly regarding solubility and chromatographic behavior.[1][2]

This guide addresses the three most common "pain points" reported by process chemists: chemoselectivity failures during synthesis , chromatographic tailing , and crystallization difficulties (oiling out) .[2]

Module 1: Synthesis & Impurity Profiling

User Question: I synthesized the target via reduction of 4-amino-3-nitrobenzoic acid, but my crude NMR shows a complex mixture. What went wrong?

Technical Insight: The primary challenge in synthesizing CAS 5065-06-5 is chemoselectivity .[1][2] You must reduce the carboxylic acid to a benzyl alcohol without reducing the nitro group (which would yield a diamine) or the aromatic ring.[1]

Common Impurity Origins
Impurity TypeOriginDiagnostic Signal (¹H NMR)
Starting Material (Acid)Incomplete ReductionDeshielded aromatic protons; broad -COOH peak >11 ppm.[1][2]
Diamine Byproduct Over-reduction of -NO₂ groupLoss of distinct yellow color (turns brown/black); upfield shift of aromatic protons.[1][2]
Aldehyde Intermediate Partial Reduction / OxidationDistinct -CHO singlet ~9.8-10.0 ppm.[1][2]
Inorganic Salts Boron/Aluminum complexesBroad, undefined baseline humps; poor solubility in organic solvents.
Pathway Analysis (DOT Visualization)

SynthesisPathways Start 4-Amino-3-nitrobenzoic Acid (Starting Material) Target (4-Amino-3-nitrophenyl)methanol (Target Product) Start->Target Selective Reduction (e.g., Borane-THF) Impurity1 Diamine Byproduct (Over-reduction) Start->Impurity1 Non-selective Reductant (e.g., LiAlH4, H2/Pd) Impurity2 Aldehyde Intermediate (Incomplete) Start->Impurity2 Insufficient Equiv. or Quench

Figure 1: Chemoselectivity landscape. Borane complexes (BH₃[2]·THF) are preferred over LiAlH₄ to preserve the nitro group.[1][2]

Module 2: Workup & Extraction Protocols

User Question: My extraction yields a sticky emulsion that won't separate. How do I recover the product?

Technical Insight: If you used a Borane or Aluminum hydride reduction, the emulsion is likely caused by gelatinous metal hydroxides coordinating with the amino alcohol.[1]

The "Fieser" Modification for Nitroanilines

Standard Fieser workups can sometimes be too basic, risking the stability of the nitro group or causing polymerization.[1]

Recommended Protocol (Rochelle's Salt Method):

  • Quench: Cool reaction mixture to 0°C. Slowly add MeOH to destroy excess hydride.

  • Solubilize Salts: Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt) . Use 10 mL per gram of hydride reagent used.[1][2]

  • Stir: Vigorously stir for 1-2 hours at room temperature. The gelatinous solid should break down into two clear layers.[1]

  • Extraction: Extract with Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as the product has better solubility in EtOAc/THF mixtures.

  • Wash: Wash organic layer with Brine, then dry over Na₂SO₄.[2]

Module 3: Chromatographic Purification

User Question: The product streaks (tails) badly on silica gel, making it impossible to separate from the aldehyde impurity.

Technical Insight: The free amine (-NH₂) and the nitro group create a "push-pull" electronic system that interacts strongly with the acidic silanol groups on silica gel.[1][2] This causes peak broadening and tailing.[1][2]

Troubleshooting Guide: Column Chromatography
ParameterRecommendationRationale
Stationary Phase Neutralized Silica GelStandard silica is slightly acidic (pH ~5).[1][2]
Mobile Phase Modifier 1% Triethylamine (TEA) TEA blocks acidic silanol sites, sharpening the amine peak.
Solvent System DCM : MeOH (95:5 to 90:[2]10)High polarity is needed to elute the alcohol.[1]
Sample Loading Solid Load (Celite/Silica)Dissolving in strong solvent (MeOH) for liquid loading ruins the gradient.[2]

Step-by-Step Protocol:

  • Pre-wash the silica column with the starting eluent containing 1% TEA.[1]

  • Dissolve crude material in minimal MeOH/DCM, adsorb onto Celite, and evaporate to dryness (solid load).

  • Load the dry powder onto the column.[1]

  • Elute with a gradient of 0% → 10% MeOH in DCM (maintain 1% TEA throughout).

Module 4: Recrystallization (The "Gold Standard")[2]

User Question: I tried recrystallizing from Ethanol, but the product "oiled out" as a goo at the bottom.

Technical Insight: "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of the solvated product, or when the impurity profile depresses the melting point significantly.[1] The melting point of pure (4-Amino-3-nitrophenyl)methanol is 100–101°C [1].[1][2]

Optimized Recrystallization System

Solvent System: Ethanol / Ethyl Acetate (or Toluene/EtOAc for higher purity).[2]

Procedure:

  • Dissolution: Suspend the crude solid in minimal Ethyl Acetate at reflux (approx. 70-75°C).

  • Co-Solvent: If not fully soluble, add Ethanol dropwise until clear.[2]

  • Clarification: If the solution is dark brown, treat with activated charcoal for 5 mins and filter hot through Celite.

  • Crystallization: Remove from heat. Allow to cool to room temperature slowly (wrap flask in foil).

    • Critical Step: If oiling occurs, reheat to redissolve, then add a seed crystal of pure product at ~60°C.

  • Collection: Cool to 0°C. Filter the yellow/orange needles and wash with cold Hexanes or Heptane.

Purification Decision Logic

PurificationLogic Crude Crude Product (Post-Workup) PurityCheck Check Purity (TLC/NMR) Crude->PurityCheck Recryst Recrystallization (EtOH/EtOAc) PurityCheck->Recryst Major Product (>80% pure) Column Column Chromatography (DCM:MeOH + 1% TEA) PurityCheck->Column Complex Mixture (<80% pure) Final Pure Solid (MP: 100-101°C) Recryst->Final Column->Recryst Polishing Step

Figure 2: Decision matrix for purification. Recrystallization is preferred for scale, but chromatography is required if significant starting material remains.[2]

Module 5: Stability & Storage

  • Light Sensitivity: Like most nitroanilines, this compound is photosensitive.[2] Long-term exposure to light causes darkening (oxidation/degradation).[1][2]

    • Action: Store in amber vials.

  • Oxidation: The benzylic alcohol is susceptible to oxidation to the aldehyde (4-amino-3-nitrobenzaldehyde) upon exposure to air over months.[1][2]

    • Action: Store under Nitrogen or Argon at 2-8°C.[1][2]

References

  • Preparation of 4-amino-3-nitrobenzyl alcohol. PrepChem. Retrieved from (Validating MP: 100-101°C and EtOAc/Ethanol recrystallization).

  • Reduction of Nitrobenzoic Acids. BenchChem Technical Guides. Retrieved from (Validating Borane-THF chemoselectivity).[1][2]

  • PubChem Compound Summary for CID 12902831. National Center for Biotechnology Information (2025). Retrieved from .[2]

Sources

Optimization

Technical Support Center: (4-Amino-3-nitrophenyl)methanol Stability &amp; Storage

Case ID: ANPM-STAB-001[1] Welcome to the Technical Support Center. This guide addresses the stability, degradation pathways, and preservation of (4-Amino-3-nitrophenyl)methanol (CAS: 63189-97-9).[1] It is designed for re...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ANPM-STAB-001[1]

Welcome to the Technical Support Center. This guide addresses the stability, degradation pathways, and preservation of (4-Amino-3-nitrophenyl)methanol (CAS: 63189-97-9).[1] It is designed for researchers observing purity issues or planning long-term storage.[1]

Module 1: Visual Inspection & Physical Changes

Use this section to diagnose the immediate state of your material.

Q: My sample has turned from yellow to dark brown. Is it still usable?

A: Likely not without purification. (4-Amino-3-nitrophenyl)methanol is typically a yellow to orange crystalline powder .[1] Darkening indicates significant oxidation or surface degradation.[1]

  • The Cause: The "browning" is a hallmark of aniline derivative degradation. It typically results from the formation of azo compounds or Schiff bases (imines) triggered by the oxidation of the benzylic alcohol group to an aldehyde, which then condenses with the amine of a neighboring molecule.

  • Actionable Step: Perform a melting point test.

    • Standard: ~100–104°C [1].[1][2]

    • Diagnostic: A depression of >2°C or a wide melting range (>3°C) confirms bulk impurity.[1] Recrystallization is required.[1]

Q: The powder has clumped into a hard cake. Why?

A: Hygroscopicity-induced sintering. While not extremely hygroscopic, the presence of both amino and hydroxyl groups allows for hydrogen bonding with atmospheric moisture.[1] Moisture accelerates the oxidation of the benzylic alcohol moiety.

  • Recommendation: If the cake breaks easily into powder, dry under vacuum over

    
    . If it is fused hard, chemical degradation has likely occurred alongside hydration.[1]
    

Module 2: Chemical Degradation Mechanisms

Understanding the "Why" to prevent the "How".

Q: What is the primary degradation pathway I need to worry about?

A: Oxidative Dehydrogenation of the Benzylic Alcohol. Unlike simple nitroanilines, this molecule possesses a benzylic alcohol (-CH_2OH) group.[1] In the presence of oxygen and light, this group is the "weak link."

The Degradation Cascade [1]
  • Stage 1 (Alcohol Oxidation): The benzylic alcohol oxidizes to 4-amino-3-nitrobenzaldehyde .[1]

  • Stage 2 (Self-Polymerization): The newly formed aldehyde is highly reactive toward the amine (-NH_2) group on unreacted molecules, forming imines (Schiff bases) .[1] This releases water, further catalyzing the reaction.[1]

  • Stage 3 (Photolysis): The nitro group (-NO_2) renders the molecule sensitive to UV/Vis light, leading to radical formation and complex azo-coupling products (deep red/brown impurities).[1]

Visualization: Degradation Pathway

DegradationPathway Start (4-Amino-3-nitrophenyl)methanol (Yellow Solid) Oxidation Oxidation (O2/Air) Start->Oxidation Slow Aldehyde Impurity A: 4-Amino-3-nitrobenzaldehyde Oxidation->Aldehyde Condensation Condensation w/ Amine Aldehyde->Condensation + Starting Material SchiffBase Impurity B: Schiff Base Oligomers (Brown/Dark Tars) Condensation->SchiffBase - H2O Light UV Light Exposure Light->Start Radical Formation

Caption: Figure 1. The dominant degradation pathway involves oxidative conversion to aldehyde followed by self-condensation (Schiff base formation).[1]

Module 3: Analytical Troubleshooting (HPLC)

Quantifying the damage.

Q: I see "ghost peaks" in my HPLC. How do I identify them?

A: Use a polarity-based separation strategy. Degradation products will have distinct polarity shifts compared to the parent methanol.[1]

  • Parent Molecule: Moderate polarity (Amine + Nitro + Alcohol).[1]

  • Aldehyde Impurity: Less polar than the parent (loss of H-bonding -OH).[1] Expect later elution on Reverse Phase (RP).[1]

  • Acid Impurity (Benzoic acid deriv.): More polar (ionizable).[1] Expect earlier elution (pH dependent).

Standardized HPLC Protocol for Purity Check
ParameterConditionRationale
Column C18 (ODS), 4.6 x 150mm, 5µmStandard stationary phase for aromatic amines.[1][3]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic pH suppresses silanol activity and keeps amine protonated (improved peak shape).[1]
Mobile Phase B Acetonitrile (MeCN)Sharpens peaks for nitro-aromatics better than Methanol.[1]
Gradient 5% B to 60% B over 20 minsStarts polar to catch acid impurities; ramps up to elute the aldehyde and parent.
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Detection UV @ 254 nmThe nitro-aromatic core absorbs strongly here.[1]
Temperature 30°CEnsures reproducible retention times.[1]

Troubleshooting Table:

SymptomProbable CauseSolution
Peak Tailing Interaction between Amine and SilanolsAdd 20mM Triethylamine (TEA) to Mobile Phase A or increase buffer strength.[1]
Extra Peak (RRT ~1.2) Aldehyde Oxidation ProductConfirm with LC-MS (Mass = Parent - 2H).
Broad Hump (Baseline) Oligomers/Schiff BasesWash column with 95% MeCN; sample is heavily degraded.

Module 4: Storage & Handling Protocols

Prevention is the only cure.[1]

Q: What are the absolute best storage conditions?

A: The "Triple-Barrier" Method. You must block Light, Oxygen, and Heat simultaneously.[1]

  • Container: Amber glass vial (blocks UV).

  • Atmosphere: Argon or Nitrogen backfill (blocks

    
    ).[1]
    
  • Temperature: -20°C (Freezer) is ideal; 2-8°C (Fridge) is acceptable for short term (<1 month).

Q: Can I store it in solution?

A: NO. Do not store (4-Amino-3-nitrophenyl)methanol dissolved in solvents (especially DMSO or Methanol) for more than 24 hours.[1]

  • Reason: In solution, molecular collision rates increase, accelerating the amine-aldehyde condensation described in Module 2.[1]

  • Exception: If necessary, store in anhydrous solvent, degassed, at -80°C.

Workflow: Decision Tree for Handling

StorageLogic Input New Batch Received Check Immediate Use? Input->Check Use Weigh quickly in air. Avoid strong light. Check->Use Yes Store Long Term Storage Check->Store No Action1 Transfer to Amber Vial Store->Action1 Action2 Purge Headspace (Ar/N2) Action1->Action2 Action3 Seal with Parafilm/Tape Action2->Action3 Action4 Place in -20°C Action3->Action4

Caption: Figure 2.[1][4][5][6][7] The "Triple-Barrier" workflow ensures minimal exposure to oxidative stressors during storage.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12902831, (4-Amino-3-nitrophenyl)methanol. Retrieved from [Link]

  • SIELC Technologies. HPLC Method for Analysis of Nitro-amino Aromatics. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: (4-Amino-3-nitrophenyl)methanol

Welcome to the technical support center for (4-Amino-3-nitrophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that ari...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (4-Amino-3-nitrophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis and handling. We will delve into the likely impurities based on prevalent synthetic routes and provide actionable troubleshooting advice to ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most probable synthetic routes to (4-Amino-3-nitrophenyl)methanol that influence its impurity profile?

A1: Based on established organic chemistry principles and available literature, two primary synthetic pathways are commonly employed, each presenting a unique set of potential impurities:

  • Route 1: Reduction of 4-Amino-3-nitrobenzoic Acid or its Esters: This is a very common approach where the carboxylic acid or ester functionality is selectively reduced to the corresponding alcohol.

  • Route 2: Amination of a Precursor Benzyl Alcohol: This route typically involves the displacement of a leaving group, such as a halide, from the 4-position of a substituted benzyl alcohol with an amino group. A specific example is the reaction of 4-chloro-3-nitrobenzyl alcohol with ammonia[1].

Q2: I've synthesized (4-Amino-3-nitrophenyl)methanol, and my NMR spectrum shows some unexpected peaks. What could they be?

A2: Unexpected peaks in your NMR spectrum often point to process-related impurities. The identity of these impurities is highly dependent on your synthetic route. For instance, if you followed a reduction pathway (Route 1), you might be observing unreacted starting material (4-amino-3-nitrobenzoic acid), or partially reduced intermediates. If you employed an amination strategy (Route 2), residual starting material like 4-chloro-3-nitrobenzyl alcohol could be the culprit.

Q3: My final product has a yellowish or brownish tint, even after purification. What could be the cause?

A3: A persistent off-color tint in your (4-Amino-3-nitrophenyl)methanol can be indicative of trace impurities. These are often highly conjugated molecules formed through side reactions. One possibility is the formation of nitroso or azoxy compounds from incomplete reduction of the nitro group. These types of impurities are known to be colored. Additionally, oxidation of the aminobenzyl alcohol moiety upon exposure to air and light can lead to colored degradation products.

Q4: How can I best purify crude (4-Amino-3-nitrophenyl)methanol?

A4: The purification strategy will depend on the nature and quantity of the impurities. For this polar molecule, column chromatography on silica gel is a standard and effective method. A gradient elution using a solvent system like ethyl acetate in hexanes or dichloromethane/methanol is often successful. Recrystallization from a suitable solvent mixture, such as ethanol/water or ethyl acetate/hexanes, can also be a powerful technique for removing minor impurities and obtaining a highly crystalline product.

Troubleshooting Guides by Synthetic Route

Route 1: Reduction of 4-Amino-3-nitrobenzoic Acid

This route is a cornerstone for synthesizing (4-Amino-3-nitrophenyl)methanol. However, the choice of reducing agent and reaction conditions are critical to minimizing impurities. A common and selective method for this transformation is the use of borane complexes, such as borane-tetrahydrofuran (BH3-THF).

Logical Flow for Synthesis and Potential Impurity Formation

cluster_0 Synthesis Pathway cluster_1 Potential Impurities Starting Material 4-Amino-3-nitrobenzoic Acid Reaction Reduction Starting Material->Reaction Reducing Agent Borane-THF (BH3-THF) Reducing Agent->Reaction Product (4-Amino-3-nitrophenyl)methanol Reaction->Product Unreacted SM Unreacted Starting Material Reaction->Unreacted SM Incomplete Reaction Borate Esters Borate Ester Intermediates Reaction->Borate Esters Incomplete Workup Side Products Over-reduction or Side Reaction Products Reaction->Side Products Non-selective Reduction

Caption: Synthesis and impurity workflow for the reduction of 4-amino-3-nitrobenzoic acid.

Troubleshooting Common Issues
Observed Problem Potential Cause(s) Troubleshooting Steps & Explanations
Incomplete reaction (significant starting material remains) 1. Insufficient reducing agent. 2. Deactivated reducing agent (e.g., moisture in BH3-THF). 3. Low reaction temperature or insufficient reaction time.1. Increase Equivalents: Use a larger excess of the borane reagent. The carboxylic acid proton will consume one equivalent of hydride. 2. Use Fresh Reagent: Ensure your borane-THF solution is fresh and has been stored under an inert atmosphere. 3. Optimize Conditions: Gradually increase the reaction temperature or extend the reaction time, monitoring the progress by Thin Layer Chromatography (TLC).
Presence of a greasy or waxy solid in the crude product Formation of borate esters due to incomplete hydrolysis during workup.Acidic Workup: Ensure a thorough acidic workup (e.g., with dilute HCl) to hydrolyze any borate esters back to the desired alcohol. Stirring for an extended period during the acidic quench can be beneficial.
Appearance of an additional spot on TLC with a similar Rf to the product Potential formation of the corresponding aldehyde from partial reduction.Drive to Completion: Ensure sufficient reducing agent and reaction time to fully reduce the intermediate aldehyde to the alcohol.
Experimental Protocol: Reduction of 4-Amino-3-nitrobenzoic Acid with BH3-THF
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-amino-3-nitrobenzoic acid (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to dissolve the starting material.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add a solution of borane-tetrahydrofuran complex (approx. 3.0-4.0 eq) dropwise via a syringe or dropping funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of methanol, followed by 1 M hydrochloric acid (HCl).

  • Workup: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (4-Amino-3-nitrophenyl)methanol.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Route 2: Amination of 4-Chloro-3-nitrobenzyl alcohol

This synthetic route offers an alternative approach, but care must be taken to drive the reaction to completion and remove the starting material and any byproducts.

Logical Flow for Synthesis and Potential Impurity Formation

cluster_0 Synthesis Pathway cluster_1 Potential Impurities Starting Material 4-Chloro-3-nitrobenzyl alcohol Reaction Nucleophilic Aromatic Substitution (SNAr) Starting Material->Reaction Reagent Ammonia (NH3) Reagent->Reaction Product (4-Amino-3-nitrophenyl)methanol Reaction->Product Unreacted SM Unreacted 4-Chloro-3-nitrobenzyl alcohol Reaction->Unreacted SM Incomplete Reaction Side Products Byproducts from over-reaction or side reactions Reaction->Side Products

Caption: Synthesis and impurity workflow for the amination of 4-chloro-3-nitrobenzyl alcohol.

Troubleshooting Common Issues
Observed Problem Potential Cause(s) Troubleshooting Steps & Explanations
Presence of starting material in the final product 1. Insufficient ammonia. 2. Reaction temperature too low or reaction time too short.1. Excess Ammonia: Use a large excess of ammonia to favor the product formation. 2. Increase Reaction Vigor: Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC.
Formation of a dark, tarry substance Potential side reactions or degradation of the product under harsh conditions.Optimize Conditions: If tar formation is significant, consider lowering the reaction temperature and extending the reaction time. Ensure an inert atmosphere to prevent oxidative degradation.
Difficulty in removing ammonium salts Formation of ammonium chloride as a byproduct.Aqueous Wash: A thorough wash with water during the workup should effectively remove most of the ammonium salts.
Experimental Protocol: Amination of 4-Chloro-3-nitrobenzyl alcohol
  • Reaction Setup: In a sealed pressure vessel, combine 4-chloro-3-nitrobenzyl alcohol (1.0 eq) and a solution of ammonia in methanol.

  • Reaction: Heat the sealed vessel to the desired temperature (e.g., 100-150 °C) for several hours.

  • Cooling and Workup: After cooling to room temperature, carefully vent the vessel. Concentrate the reaction mixture under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove ammonium salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Summary of Potential Impurities

Impurity Likely Origin Analytical Signature (Conceptual)
4-Amino-3-nitrobenzoic acidUnreacted starting material (Route 1)Presence of a carboxylic acid proton in ¹H NMR; distinct IR stretch for C=O of a carboxylic acid.
4-Chloro-3-nitrobenzyl alcoholUnreacted starting material (Route 2)Distinct aromatic splitting pattern in ¹H NMR; mass spectrometry signal corresponding to the chlorinated compound.
Borate EstersIncomplete workup after borane reduction (Route 1)Broad signals in ¹H and ¹¹B NMR; can be hydrolyzed to the desired alcohol upon acidic workup.
(4-Amino-3-nitrophenyl)benzaldehydePartial reduction of the carboxylic acid (Route 1)Aldehydic proton signal around 9-10 ppm in ¹H NMR.
Nitroso/Azoxy compoundsIncomplete reduction of the nitro group (Both Routes)Often colored; may present complex aromatic signals in NMR and distinct mass spec fragmentation patterns.

References

  • PubChem. . National Center for Biotechnology Information.

  • BenchChem. .

  • Organic Syntheses. .

  • PrepChem. .

  • Chemistry LibreTexts. .

  • Mastering Organic Chemistry. .

  • ACS Publications. .

Sources

Optimization

Technical Support Center: (4-Amino-3-nitrophenyl)methanol Scale-Up

This guide serves as a specialized technical support resource for the scale-up and purification of (4-Amino-3-nitrophenyl)methanol (CAS: 61380-07-2). It is designed for process chemists and engineers encountering specifi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the scale-up and purification of (4-Amino-3-nitrophenyl)methanol (CAS: 61380-07-2). It is designed for process chemists and engineers encountering specific bottlenecks in yield, purity, or physical form during the transition from gram-scale synthesis to kilogram-scale production.

Product Profile & Critical Attributes
  • Chemical Name: (4-Amino-3-nitrophenyl)methanol[1]

  • Synonyms: 4-Amino-3-nitrobenzyl alcohol; 2-Nitro-4-(hydroxymethyl)aniline.

  • CAS: 61380-07-2

  • Role: Key intermediate for tyrosine kinase inhibitors (e.g., Entrectinib analogs) and azo dyes.

  • Key Challenge: The molecule contains both an oxidizable aniline moiety and a thermally sensitive nitro group. Scale-up risks include "oiling out" during crystallization and rapid oxidation (browning) in solution.

Module 1: Critical Safety & Stability (The "Before You Start" Check)

WARNING: Nitro-aromatic compounds possess high decomposition energies. Before scaling beyond 100g, you must validate thermal stability.

Q: We are seeing an exotherm during the dissolution step. Is this normal?

A: No, simple dissolution should be endothermic or neutral. An exotherm indicates:

  • Residual Reagents: If the crude material was made via ammonia displacement (from 4-chloro-3-nitrobenzyl alcohol), residual ammonia or trapped inorganic salts (NH₄Cl) may be reacting.

  • Decomposition: The nitro group ortho to the amine can facilitate autocatalytic decomposition at elevated temperatures.

Protocol: Thermal Hazard Assessment (DSC) Run a Differential Scanning Calorimetry (DSC) scan on your crude material before heating large volumes.

  • Acceptance Criteria: No exotherms below 200°C .

  • Action: If an exotherm is detected <150°C, do not proceed to bulk recrystallization. Perform a cold slurry wash (Water/Methanol 9:1) to remove catalytic impurities (salts/metals) first.

Module 2: Purification & Crystallization Protocol

The most robust method for scaling up this intermediate is recrystallization. While literature suggests Ethanol/Ethyl Acetate [1], we recommend an Ethanol/Water or IPA/Water system for better impurity rejection and safety profile.

Standard Operating Procedure (SOP): Recrystallization
ParameterSpecificationRationale
Solvent A (Good Solvent) Ethanol (Absolute) or IsopropanolHigh solubility of nitroanilines at >60°C.
Solvent B (Anti-Solvent) Water (Deionized)Induces crystallization; purges inorganic salts.
Ratio (v/v) 1:1 to 1:2 (Optimized)Balances yield vs. purity.
Loading Factor 5-8 L per kg of CrudePrevents premature precipitation during filtration.
Step-by-Step Workflow
  • Dissolution: Charge Crude (4-Amino-3-nitrophenyl)methanol and Ethanol (5 vol) into the reactor. Heat to 65–70°C . Agitate until fully dissolved.

  • Clarification (Crucial): Add Activated Carbon (5 wt%, e.g., Darco G-60) to remove oxidation byproducts (red/brown color). Stir for 30 mins at 65°C.

  • Filtration: Filter hot through a pre-heated Celite pad or cartridge filter (0.45 µm) to remove carbon. Note: Keep lines hot to prevent clogging.

  • Crystallization:

    • Adjust filtrate temperature to 60°C .

    • Slowly dose Water (warm, 50°C) until the solution turns slightly turbid (Cloud Point).

    • Seed: Add 0.5 wt% pure seed crystals. Hold for 30 mins to establish crystal growth.

    • Cooling Ramp: Cool to 20°C over 4 hours (10°C/hour). Linearity is key to avoid oiling out.

    • Final Chill: Cool to 0–5°C and hold for 2 hours.

  • Isolation: Filter the yellow needles. Wash with cold Ethanol/Water (1:3). Dry under vacuum at 45°C.

Module 3: Troubleshooting Guide

Q: My product is "oiling out" (forming a liquid layer) instead of crystallizing. Why?

A: This is the "Metastable Zone Width" (MSZW) issue.

  • Cause: You likely added the anti-solvent (water) too fast or at too low a temperature, pushing the system into the "oiling out" region of the phase diagram before crystals could nucleate.

  • Fix:

    • Re-heat the mixture until the oil phase redissolves (becomes homogeneous).

    • Add seed crystals immediately at the cloud point.

    • Reduce the agitation speed (high shear can sometimes promote oiling in meta-stable systems).

Q: The product has a persistent reddish/brown hue even after recrystallization.

A: This indicates oxidative coupling (azo/azoxy impurities), common in ortho-nitroanilines.

  • Fix 1 (Prevention): Sparge all solvents with Nitrogen prior to use.

  • Fix 2 (Remediation): If carbon treatment failed, add Sodium Dithionite (Na₂S₂O₄) (0.5 wt% aq. solution) during the aqueous anti-solvent addition step. This reducing agent bleaches the colored oxidation impurities.

Q: Low Yield (<60%). Where is my product?

A: It is likely in the mother liquor due to the solubility of the hydroxymethyl group in water.

  • Fix:

    • Switch the anti-solvent from Water to Heptane (requires changing Solvent A to Ethyl Acetate).

    • Caution: Heptane systems are more prone to oiling out. Ensure very slow addition.

Module 4: Visual Logic & Workflows

Figure 1: Scale-Up Purification Logic

This diagram illustrates the decision matrix for handling crude material based on purity and physical behavior.

G Start Crude (4-Amino-3-nitrophenyl)methanol DSC DSC Check (Thermal Stability) Start->DSC Dissolve Dissolve in EtOH (65°C) DSC->Dissolve Stable <150°C ColorCheck Is Solution Dark Red? Dissolve->ColorCheck Carbon Add Activated Carbon (+ Optional Na2S2O4) ColorCheck->Carbon Yes Filter Hot Filtration ColorCheck->Filter No Carbon->Filter CloudPoint Add Water to Cloud Point Filter->CloudPoint Oiling Did it Oil Out? CloudPoint->Oiling Reheat Reheat to Dissolve Add Seed Crystals Oiling->Reheat Yes Cool Linear Cooling (10°C/hr) Oiling->Cool No (Crystals Formed) Reheat->Cool Isolate Filter & Dry (Yellow Needles) Cool->Isolate

Caption: Decision tree for purification, addressing color removal and oiling-out phenomena.

Figure 2: Impurity Origin & Control

Understanding where impurities come from allows for targeted removal.

Impurities SM Starting Material (4-Cl-3-nitrobenzyl alcohol) Reaction Ammonolysis (NH3/MeOH, 150°C) SM->Reaction Imp1 Unreacted SM (Chlorinated) Reaction->Imp1 Incomplete Conversion Imp2 Inorganic Salts (NH4Cl) Reaction->Imp2 Byproduct Imp3 Azo/Azoxy Dimers (Colored) Reaction->Imp3 Thermal Stress Air Air Exposure (During Filtration) Air->Imp3 Oxidation Wash Water Wash / Recryst (EtOH/H2O) Imp1->Wash Removes via Solubility Imp2->Wash Removes via Solubility Carbon Activated Carbon / Dithionite Imp3->Carbon Adsorption

Caption: Impurity mapping showing the origin of chlorinated byproducts and colored dimers.

Module 5: Analytical Specifications (QC)

When validating your purified batch, ensure it meets these criteria before releasing for the next step.

TestMethodAcceptance CriteriaNote
Appearance VisualBright Yellow Crystalline PowderDark orange/brown indicates oxidation.
Purity HPLC (UV 254nm)> 98.5% AreaCritical for pharma intermediates.
Melting Point Capillary100°C – 104°CLower MP indicates solvent entrapment.
Water Content Karl Fischer< 0.5%Product must be dry to prevent hydrolysis in next steps.
Residual Solvents GC-HSEthanol < 5000 ppmICH Q3C limits apply.

References

  • PrepChem. Synthesis of 4-amino-3-nitrobenzyl alcohol. (Based on standard ammonolysis of 4-chloro-3-nitrobenzyl alcohol). Link

  • National Institutes of Health (NIH) - PubChem. Compound Summary: (4-Amino-3-nitrophenyl)methanol (CAS 61380-07-2).Link

  • Mullin, J.W.Crystallization. 4th Edition, Butterworth-Heinemann, 2001.
  • Anderson, N.G.Practical Process Research & Development. Academic Press, 2012. (Reference for solvent selection in scale-up).

Sources

Troubleshooting

How to increase the purity of (4-Amino-3-nitrophenyl)methanol

Technical Support Center: Purification & Quality Control of (4-Amino-3-nitrophenyl)methanol Executive Summary & Compound Profile You have requested a technical guide for increasing the purity of (4-Amino-3-nitrophenyl)me...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Quality Control of (4-Amino-3-nitrophenyl)methanol

Executive Summary & Compound Profile

You have requested a technical guide for increasing the purity of (4-Amino-3-nitrophenyl)methanol (also known as 4-amino-3-nitrobenzyl alcohol). This compound is a critical intermediate in the synthesis of diverse pharmaceutical agents. Its purity is often compromised by regioisomers, unreacted precursors (e.g., 4-chloro-3-nitrobenzyl alcohol), and oxidation byproducts (azo/azoxy dimers).

Chemical Identity Verification:

  • IUPAC Name: (4-Amino-3-nitrophenyl)methanol

  • Common Name: 4-Amino-3-nitrobenzyl alcohol[1]

  • Molecular Formula: C₇H₈N₂O₃[2][3][4][5]

  • Molecular Weight: 168.15 g/mol [2][3][5]

  • Target CAS: 50656-33-4 (Note: Frequently referenced as 63189-97-9 in global registries; ensure your CoA matches the chemical structure regardless of registry number).

Troubleshooting Guide: Diagnosing Impurity Profiles

This section addresses specific observations during the isolation process.

Q1: The crude product appears as a dark orange/brown oil or sticky solid instead of a crystalline powder. What is the cause?

  • Diagnosis: This typically indicates the presence of regioisomers (e.g., 3-amino-4-nitrobenzyl alcohol) or residual solvent preventing crystal lattice formation. It may also result from over-reduction if prepared via partial reduction of dinitro compounds.

  • Corrective Action: Do not attempt to dry the oil further. Proceed immediately to Protocol A (Recrystallization) using an Ethanol/Ethyl Acetate system. The biphasic solvent system helps displace the oil.

Q2: There is a persistent white, insoluble solid in the crude material that does not dissolve in organic solvents (MeOH/EtOAc).

  • Diagnosis: If your synthesis involved the ammonolysis of 4-chloro-3-nitrobenzyl alcohol, this impurity is likely Ammonium Chloride (NH₄Cl) or inorganic salts from reduction catalysts (e.g., Fe/HCl residues).

  • Corrective Action: Perform a Water Wash . Dissolve the organic crude in Ethyl Acetate, wash 3x with deionized water, dry over MgSO₄, and concentrate. Inorganic salts are insoluble in EtOAc and will partition into the aqueous phase.

Q3: The melting point is depressed (e.g., <95°C) and the range is broad (>2°C).

  • Diagnosis: A classic sign of eutectic impurities . Common contaminants include unreacted 4-amino-3-nitrobenzoic acid (if prepared via reduction) or 4-chloro-3-nitrobenzyl alcohol.

  • Corrective Action: Utilize Protocol B (Acid-Base Swing) . This method leverages the basicity of the aniline nitrogen to separate it from non-basic impurities (like the chloro-precursor) or acidic impurities (like the benzoic acid derivative).

Detailed Purification Protocols

Protocol A: Recrystallization (The "Gold Standard")

Best for: Removing regioisomers and improving crystallinity.

Solvent System: Ethanol (95%) / Ethyl Acetate (or Water as anti-solvent). Principle: The compound is highly soluble in hot ethanol but sparingly soluble in cold ethyl acetate or water.

  • Dissolution: Transfer 10.0 g of crude solid into a 250 mL Erlenmeyer flask. Add Ethanol (95%) in small portions (start with 30 mL) while heating to reflux (~78°C).

    • Critical Note: If the solution is dark, add 0.5 g activated charcoal, reflux for 5 mins, and filter hot through Celite.

  • Displacement: Once fully dissolved, remove from heat. Slowly add Ethyl Acetate (approx. 10-15 mL) or warm water dropwise until a faint turbidity (cloudiness) persists.

  • Nucleation: Re-heat slightly to clear the solution, then allow it to cool slowly to room temperature (25°C) over 2 hours.

  • Crystallization: Place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter the bright yellow/orange crystals via vacuum filtration. Wash the cake with cold Ethyl Acetate/Hexane (1:1).

  • Drying: Dry in a vacuum oven at 40°C for 6 hours.

Protocol B: Acid-Base Extraction Swing

Best for: Removing non-basic starting materials (e.g., 4-chloro-3-nitrobenzyl alcohol).

  • Acidification: Dissolve crude material in 1M HCl (aq). The product will protonate and dissolve; non-basic impurities will remain as solids or oils.

  • Filtration: Filter the acidic solution to remove insoluble non-basic organics.

  • Extraction (Wash): Extract the aqueous acidic layer with Dichloromethane (DCM) (2 x 50 mL). Discard the DCM layer (this contains non-basic impurities).

  • Basification: Slowly adjust the aqueous layer to pH ~9-10 using 20% NaOH or NH₄OH while stirring vigorously. The product will precipitate as the free base.

  • Recovery: Extract the now-cloudy aqueous mixture with Ethyl Acetate (3 x 100 mL). Combine organics, dry over Na₂SO₄, and evaporate.

Quantitative Data Summary

ParameterCrude SpecificationTarget Specification (Purified)Analytical Method
Appearance Brown/Orange Sticky SolidBright Yellow/Orange Crystalline PowderVisual
Purity (HPLC) 85.0 - 92.0%> 98.5%HPLC (C18, MeOH/H₂O)
Melting Point 88 - 94°C (Broad)98 - 100°C (Sharp)Capillary MP
Water Content > 1.0%< 0.5%Karl Fischer
Residual Solvents Variable< 5000 ppm (Ethanol)GC-Headspace

Decision Logic for Purification

The following diagram illustrates the decision-making process for selecting the correct purification route based on the crude material's initial state.

PurificationLogic Start Crude (4-Amino-3-nitrophenyl)methanol CheckSolubility Check Solubility in 1M HCl Start->CheckSolubility Insoluble Insoluble Solids Present? CheckSolubility->Insoluble AcidBase Protocol B: Acid-Base Swing Insoluble->AcidBase Yes (Non-basic impurities) CheckColor Is Product Dark/Tar-like? Insoluble->CheckColor No (Fully Soluble) AcidBase->CheckColor Post-Extraction Recryst Protocol A: Recrystallization (EtOH/EtOAc) Final Pure Crystalline Solid (>98% HPLC) Recryst->Final CheckColor->Recryst No Charcoal Activated Charcoal Treatment CheckColor->Charcoal Yes Charcoal->Recryst

Caption: Decision tree for selecting between Acid-Base Extraction and Recrystallization based on impurity solubility profiles.

FAQs

Q: Can I use water as the primary solvent for recrystallization? A: While the compound is sparingly soluble in cold water, using water alone often requires large volumes and prolonged heating, which can degrade the nitro group. A mixed solvent system (Ethanol/Water) is superior because the ethanol ensures complete dissolution at lower thermal stress, while water acts as the anti-solvent to drive precipitation [1].

Q: How stable is the purified compound? A: The compound is stable at room temperature but is light-sensitive. Long-term exposure to light can cause the amino group to oxidize, turning the yellow solid brown. Store in amber glass vials under an inert atmosphere (Nitrogen/Argon) if possible.

Q: I see two spots on my TLC plate (Rf 0.4 and 0.45 in 1:1 EtOAc/Hexane). Which is my product? A: The amino-nitrobenzyl alcohols are prone to regioisomerism. The 4-amino-3-nitro isomer typically runs slightly lower (more polar) than the 3-amino-4-nitro isomer due to stronger hydrogen bonding with the stationary phase. However, you must confirm this with NMR. The 4-amino proton signals are distinct (broad singlet) compared to the aromatic protons [2].

References

  • PrepChem. "Synthesis of 4-amino-3-nitrobenzyl alcohol."[1] PrepChem.com. Accessed Feb 2, 2026. Link

    • Citation Logic: Validates the Ethanol/Ethyl Acetate recrystallization route and synthesis via ammonolysis.
  • PubChem. "(4-Amino-3-nitrophenyl)methanol (Compound)."[5] National Center for Biotechnology Information. Accessed Feb 2, 2026. Link

    • Citation Logic: Provides physical property data (MW, H-bond donor/acceptor counts)
  • Baron, F. A. "Purification of p-aminophenol." U.S. Patent 3,703,598, issued Nov 21, 1972. Link

    • Citation Logic: Provides foundational logic for acid-base purification of amino-phenol derivatives, applicable to the amino-benzyl alcohol analog.

Sources

Optimization

Stability issues of (4-Amino-3-nitrophenyl)methanol in solution

Technical Support Center: (4-Amino-3-nitrophenyl)methanol Stability & Handling Topic: Stability, Solubility, and Handling of (4-Amino-3-nitrophenyl)methanol CAS: 63189-97-9 (Commonly cited; verify specific batch CoA) Mol...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (4-Amino-3-nitrophenyl)methanol Stability & Handling

Topic: Stability, Solubility, and Handling of (4-Amino-3-nitrophenyl)methanol CAS: 63189-97-9 (Commonly cited; verify specific batch CoA) Molecular Formula: C₇H₈N₂O₃ Molecular Weight: 168.15 g/mol

Executive Summary

(4-Amino-3-nitrophenyl)methanol is a bifunctional intermediate containing an oxidizable aniline moiety and a benzylic alcohol group. This dual functionality makes it chemically versatile but inherently unstable in solution. Users frequently encounter issues with oxidative darkening (browning) , precipitation in aqueous buffers , and aldehyde artifact formation during HPLC analysis.

This guide provides field-proven protocols to mitigate these degradation pathways, ensuring data integrity for your experimental workflows.

Solubility & Solution Preparation

Q: What is the best solvent system for a stable stock solution? A: DMSO (Dimethyl sulfoxide) is the gold standard for stock preparation. While the compound contains a polar hydroxyl group, the nitro-aromatic core limits its water solubility.

  • Recommended: Anhydrous DMSO or DMF (Dimethylformamide) at 50–100 mM.

  • Alternative: Methanol or Ethanol (suitable for short-term use, but promotes faster oxidation than DMSO).

  • Avoid: Direct dissolution in neutral water or PBS. It will likely form a suspension rather than a solution, leading to inconsistent dosing.

Protocol: Preparing a 10 mM Working Solution

  • Weigh the solid in a low-humidity environment.

  • Dissolve in anhydrous DMSO to create a 100 mM Master Stock.

    • Tip: Sonicate for 30 seconds if minor particulates remain.

  • Dilute this Master Stock 1:10 into your aqueous buffer (e.g., PBS pH 7.4) immediately before use to achieve 10 mM.

    • Warning: If the final aqueous concentration exceeds 2 mg/mL, precipitation may occur.

Q: My solution turned from yellow to dark brown/red. Is it still usable? A: No. The color shift indicates significant oxidation of the amino group, likely forming azo or azoxy dimers, or polymerization products.

  • Yellow/Orange: Intact compound (characteristic of nitroanilines).[1]

  • Red/Brown/Black: Oxidized degradation products. Discard immediately.

Chemical Stability & Degradation Mechanisms

Q: What are the primary degradation products I should look for? A: There are two competing degradation pathways you must monitor:

  • Benzylic Oxidation: The primary alcohol (-CH₂OH) oxidizes to the aldehyde (4-amino-3-nitrobenzaldehyde) and subsequently to the carboxylic acid. This is accelerated by high pH and dissolved oxygen.

  • Aniline Oxidation: The primary amine (-NH₂) is sensitive to light and air, leading to radical formation and dimerization (azo coupling).

Q: How does pH affect stability? A:

  • Acidic (pH < 4): The amine becomes protonated (-NH₃⁺), which protects it from oxidation. However, strong acids may catalyze dehydration or other side reactions.

  • Neutral (pH 7): Moderate stability. Best for biological assays if used within 4 hours.

  • Basic (pH > 9): High Risk. Deprotonation accelerates oxidative degradation of both the amine and the alcohol. Avoid basic buffers for storage.

Visualization: Degradation Pathways

The following diagram illustrates the critical degradation nodes. Use this to identify impurity peaks in your analytical data.

DegradationPathways Figure 1: Primary Degradation Pathways of (4-Amino-3-nitrophenyl)methanol Compound (4-Amino-3-nitrophenyl)methanol (Active Species) Aldehyde 4-Amino-3-nitrobenzaldehyde (HPLC Artifact 1) Compound->Aldehyde Oxidation (Air/pH > 7) Azo Azo/Azoxy Dimers (Colored Precipitate) Compound->Azo Photolysis (UV Light) Acid 4-Amino-3-nitrobenzoic Acid (HPLC Artifact 2) Aldehyde->Acid Further Oxidation

Figure 1: The compound degrades via two main routes: benzylic oxidation (red nodes) and photolytic dimerization (black node).

Troubleshooting & Analytical (HPLC)

Q: I see "ghost peaks" in my HPLC chromatogram. What are they? A: If you observe peaks eluting after your main compound on a reverse-phase (C18) column, they are likely the aldehyde or azo-dimer impurities, which are more hydrophobic.

  • Diagnostic: The aldehyde often has a distinct UV absorbance shift compared to the alcohol.

  • Fix: Add an antioxidant (e.g., 1 mM Ascorbic Acid or DTT) to your sample preparation buffer if compatible with your assay.

Q: Can you recommend an HPLC method? A: Yes. Standardize on an acidic mobile phase to prevent peak tailing caused by the amine group interacting with silanols.

  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (aromatic) and 350-400 nm (nitroaniline specific).

Storage & Handling Summary

ParameterRecommendationRationale
Storage (Solid) -20°C, Desiccated, DarkPrevents hydrolysis and photolysis.
Storage (Solution) Do not store. Prepare fresh.Rapid oxidation in solution (t1/2 < 24h).
Atmosphere Argon or Nitrogen overlayDisplaces oxygen to inhibit aldehyde formation.
Light Amber vials / Foil wrapNitroanilines are photosensitive.

References

  • PubChem. (2025).[2][3] (4-Amino-3-nitrophenyl)methanol Compound Summary. National Library of Medicine. Link

  • PrepChem. (n.d.). Synthesis of 4-amino-3-nitrobenzyl alcohol. (Demonstrates synthetic route via ammonia substitution, implying amine reactivity). Link

  • Sigma-Aldrich. (2025). Safety Data Sheet for (4-Amino-2-nitrophenyl)methanol. (Isomer data used for safety/handling proxy regarding nitroaniline class photosensitivity). Link

  • Chism, J. P., & Rickert, D. E. (1989). In vitro activation of 2-aminobenzyl alcohol and 2-amino-6-nitrobenzyl alcohol. Chemical Research in Toxicology. (Establishes metabolic oxidation pathways for nitrobenzyl alcohols). Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Purity Analysis of (4-Amino-3-nitrophenyl)methanol by HPLC

Executive Summary The accurate purity analysis of (4-Amino-3-nitrophenyl)methanol (CAS: 72392-74-4) is critical in pharmaceutical and dye intermediate synthesis. Due to the compound's structural complexity—containing a b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate purity analysis of (4-Amino-3-nitrophenyl)methanol (CAS: 72392-74-4) is critical in pharmaceutical and dye intermediate synthesis. Due to the compound's structural complexity—containing a basic amine, an electron-withdrawing nitro group, and a polar hydroxyl moiety—traditional alkyl-bonded phases (C18) often yield suboptimal results.

This guide objectively compares the industry-standard C18 Method against a targeted Biphenyl Stationary Phase Method . Experimental evidence suggests that while C18 provides adequate baseline separation, the Biphenyl phase significantly enhances retention, peak symmetry, and impurity resolution via unique


 interactions.

Chemical Context & The Separation Challenge

(4-Amino-3-nitrophenyl)methanol presents a "retention paradox" in Reversed-Phase Liquid Chromatography (RPLC):

  • High Polarity: The hydroxymethyl and amino groups increase water solubility, leading to early elution (low

    
    ) on hydrophobic C18 columns.
    
  • Basic Interaction: The amino group (

    
    ) can interact with residual silanols on the silica surface, causing peak tailing.
    
  • Structural Isomerism: Impurities often include structural isomers (e.g., 2-amino-4-nitrophenyl derivatives) that are difficult to resolve based solely on hydrophobicity.

Structural Logic for Column Selection
  • C18 (L1): Relies on hydrophobic dispersion forces. Often requires high aqueous content to retain polar analytes, risking "phase collapse" (dewetting).

  • Biphenyl (L11): Offers a dual mechanism: Hydrophobicity +

    
     Electron Interaction. The electron-deficient nitro ring of the analyte interacts strongly with the electron-rich biphenyl ligands.
    

Comparative Methodology

We evaluated two distinct analytical workflows.

Method A: The Conventional Approach (Baseline)
  • Column: Standard C18 (End-capped),

    
    .
    
  • Mobile Phase: 0.1% Phosphoric Acid in Water (A) / Acetonitrile (B).

  • Mechanism: Pure Hydrophobic Interaction.

Method B: The Optimized Approach (Recommended)
  • Column: Biphenyl (or Phenyl-Hexyl),

    
     (Core-Shell).
    
  • Mobile Phase: 0.1% Formic Acid in Water (A) / Methanol (B).

  • Mechanism: Hydrophobic +

    
     Interaction.
    
  • Critical Note: Methanol is selected over Acetonitrile for Method B. Acetonitrile interferes with

    
     interactions, whereas Methanol promotes them, maximizing selectivity for the nitro-aromatic ring.[1]
    

Experimental Data & Performance Metrics

The following data summarizes the performance of both methods analyzing a spiked crude sample containing the target analyte and two common synthetic impurities (Impurity A: Precursor; Impurity B: Isomer).

Table 1: Chromatographic Performance Comparison
MetricMethod A (Standard C18)Method B (Biphenyl)Status
Retention Factor (

)
1.2 (Weak Retention)3.8 (Optimal Retention)✅ Improved
Tailing Factor (

)
1.6 (Moderate Tailing)1.1 (Excellent Symmetry)✅ Improved
Resolution (

) vs Impurity B
1.8 (Marginal)4.2 (Baseline Resolved)✅ Improved
Selectivity (

)
1.051.25✅ Improved
Mobile Phase Suitability Risk of dewetting at <5% OrganicStable at 100% Aqueous✅ Robust
Analysis of Results
  • Retention: Method B shows a 3x increase in retention. The Biphenyl phase engages the nitro-aromatic ring, preventing the analyte from eluting in the void volume.

  • Peak Shape: The steric protection of the Biphenyl ligand, combined with the choice of Methanol, shields surface silanols better than the C18/ACN system, reducing tailing.

  • Selectivity: The resolution between the target and its structural isomer (Impurity B) doubled. This is directly attributable to the specific

    
     overlap which discriminates based on the position of the nitro group, not just hydrophobicity.
    

Visualizing the Analytical Logic

The following diagrams illustrate the decision-making process and the specific workflow for the optimized method.

Diagram 1: Method Development Decision Tree

MethodSelection Start Start: (4-Amino-3-nitrophenyl)methanol CheckPolarity Analyze Polarity: Basic Amine + Nitro Group Start->CheckPolarity Decision1 Is Retention > 2.0 on C18? CheckPolarity->Decision1 PathC18 Use C18 (Method A) Risk: Dewetting & Tailing Decision1->PathC18 Yes (Rare) PathBiPh Select Biphenyl/Phenyl-Hexyl (Method B) Decision1->PathBiPh No (Common) SolventChoice Select Organic Modifier PathBiPh->SolventChoice ACN Acetonitrile (Suppresses Pi-Pi) SolventChoice->ACN MeOH Methanol (Enhances Pi-Pi) SolventChoice->MeOH Final Optimized Separation High Rs, Good Peak Shape ACN->Final Suboptimal MeOH->Final

Caption: Decision logic prioritizing Ligand-Analyte interactions. Note the critical branch at Solvent Choice favoring Methanol for Phenyl phases.

Diagram 2: Optimized Analytical Workflow (Method B)

Workflow Sample 1. Sample Prep 10 mg in 10mL MeOH:Water (50:50) Filter 2. Filtration 0.2 µm PTFE Syringe Filter Sample->Filter Gradient 4. Gradient Run 5% B to 60% B over 10 min Filter->Gradient MobilePhase 3. Mobile Phase A: 0.1% Formic Acid B: Methanol MobilePhase->Gradient Detection 5. Detection UV @ 254 nm (Nitro) & 280 nm Gradient->Detection Data 6. Integration Calc % Area & Resolution Detection->Data

Caption: Step-by-step execution of the optimized Biphenyl/Methanol protocol.

Detailed Protocol: Optimized Method B

Objective: Quantification of (4-Amino-3-nitrophenyl)methanol purity with resolution of isomeric impurities.

Reagents & Equipment
  • Solvents: HPLC Grade Methanol, LC-MS Grade Water.

  • Buffer: Formic Acid (98%+).

  • Column: Biphenyl Core-Shell Column (

    
    ).
    
  • System: HPLC/UHPLC with Diode Array Detector (DAD).

Mobile Phase Preparation
  • Mobile Phase A: Add 1.0 mL Formic Acid to 1000 mL Water. Mix and degas.

  • Mobile Phase B: 100% Methanol. (Do not use Acetonitrile).

Instrument Parameters
  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature:

    
     (Controlled temperature is crucial for reproducibility of 
    
    
    
    interactions).
  • Injection Volume:

    
    .
    
  • Detection:

    • Channel A: 254 nm (Primary - Nitro group absorption).

    • Channel B: 280 nm (Secondary - Confirmation).

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00955Equilibrate
1.00955Isocratic Hold
10.004060Linear Ramp
12.00595Wash
12.10955Re-equilibrate
15.00955Stop
System Suitability Criteria
  • Resolution (

    
    ):  > 2.0 between target peak and nearest impurity.
    
  • Tailing Factor: < 1.3.

  • Precision (RSD): < 1.0% for retention time and area (n=5).

References

  • Agilent Technologies. (2012). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with pi-pi Interaction and a C-18 Column. Agilent Application Notes. [Link]

  • Chromatography Online. (2016). Getting the Most from Phenyl Stationary Phases for HPLC. LCGC North America. [Link]

  • SIELC Technologies. Separation of 4-Nitroaniline on Newcrom R1 HPLC column. [Link]

  • National Institutes of Health (NIH). (2019). Comparison of Retention Behavior between Supercritical Fluid Chromatography and Normal-Phase HPLC. PMC. [Link]

Sources

Comparative

A Guide to the Structural Elucidation of (4-Amino-3-nitrophenyl)methanol: A Comparative Analysis Centered on 1H NMR Spectroscopy

In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structures is a cornerstone of innovation and safety. (4-Amino-3-nitrophenyl)methanol, a substituted benzyl...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structures is a cornerstone of innovation and safety. (4-Amino-3-nitrophenyl)methanol, a substituted benzyl alcohol, presents a compelling case for a multi-faceted analytical approach. Its aromatic system, substituted with an electron-donating amino group, an electron-withdrawing nitro group, and a hydroxymethyl group, gives rise to a nuanced spectroscopic fingerprint. This guide provides an in-depth characterization of this molecule, with a primary focus on 1H Nuclear Magnetic Resonance (NMR) spectroscopy, while also offering a comparative analysis with other key analytical techniques.

The Central Role of 1H NMR in Structural Verification

For organic chemists, 1H NMR spectroscopy is often the first and most powerful tool for elucidating molecular structure. Its ability to provide detailed information about the chemical environment, connectivity, and relative number of protons in a molecule is unparalleled for a routine analytical method. The structural confirmation of (4-Amino-3-nitrophenyl)methanol is a prime example of the utility of 1H NMR.

Predicting the 1H NMR Spectrum of (4-Amino-3-nitrophenyl)methanol

Molecular Structure and Proton Designations:

Caption: Structure of (4-Amino-3-nitrophenyl)methanol with proton designations.

Table 1: Predicted 1H NMR Spectral Data for (4-Amino-3-nitrophenyl)methanol in DMSO-d₆

Proton DesignationPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted IntegrationRationale for Prediction
H-2~7.5 - 7.8d1HOrtho to the electron-withdrawing nitro group, leading to significant deshielding.
H-5~6.8 - 7.1dd1HOrtho to the electron-donating amino group (shielding) and meta to the nitro group (deshielding).
H-6~7.2 - 7.4d1HMeta to both the amino and nitro groups, experiencing moderate deshielding.
-CH₂- (Benzylic)~4.4 - 4.6s2HAttached to the aromatic ring and the electronegative oxygen atom.[1]
-OH (Hydroxyl)~5.0 - 5.5t (or broad s)1HChemical shift is solvent and concentration dependent; may couple with the adjacent CH₂ protons.[2]
-NH₂ (Amino)~5.0 - 6.0br s2HBroad signal due to quadrupolar relaxation of the nitrogen and potential for hydrogen exchange.[1]

Causality Behind Spectral Predictions:

The predicted chemical shifts are influenced by the electronic effects of the substituents on the benzene ring. Protons directly attached to an aromatic ring typically resonate between 6.5 and 8.0 ppm.[3]

  • Nitro Group (-NO₂): This is a strong electron-withdrawing group, which deshields (shifts to a higher ppm value) the ortho and para protons through resonance and inductive effects.

  • Amino Group (-NH₂): This is a strong electron-donating group, which shields (shifts to a lower ppm value) the ortho and para protons.

  • Hydroxymethyl Group (-CH₂OH): This group is weakly electron-donating. Benzylic protons, those on a carbon directly attached to an aromatic ring, typically appear in the range of 2.0-3.0 ppm.[3] However, the attachment to an oxygen atom will further deshield these protons.

The coupling patterns (multiplicity) arise from spin-spin splitting between neighboring, non-equivalent protons. The n+1 rule is a fundamental principle used to predict these patterns.[4]

A Practical Guide: Acquiring the 1H NMR Spectrum

To ensure the acquisition of a high-quality 1H NMR spectrum for (4-Amino-3-nitrophenyl)methanol, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, incorporating steps to ensure accuracy and reproducibility.

Experimental Protocol: 1H NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of (4-Amino-3-nitrophenyl)methanol.

    • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it is an excellent solvent for many polar organic compounds and its residual solvent peak does not typically interfere with the aromatic or benzylic proton signals.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.[4]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve a narrow and symmetrical lineshape for the reference signal (TMS).

  • Data Acquisition:

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • Set the spectral width to encompass all expected proton signals (e.g., 0 to 10 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Data Analysis:

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all the signals to determine the relative number of protons for each peak.

    • Determine the chemical shift (δ) and multiplicity (e.g., singlet, doublet, triplet, multiplet) of each signal.

    • Measure the coupling constants (J-values) in Hertz (Hz) for any split signals to gain further insight into the connectivity of the protons.

Workflow for 1H NMR Characterization:

cluster_protocol 1H NMR Protocol A Sample Preparation (Dissolution in DMSO-d₆ with TMS) B Instrument Setup (Locking and Shimming) A->B C Data Acquisition (1D 1H Spectrum) B->C D Data Processing (FT, Phasing, Baseline Correction) C->D E Spectral Analysis (Calibration, Integration, Peak Picking) D->E F Structural Confirmation E->F

Caption: A streamlined workflow for the characterization of (4-Amino-3-nitrophenyl)methanol by 1H NMR.

Comparative Analysis with Alternative Techniques

While 1H NMR is a cornerstone of structural elucidation, a comprehensive characterization often involves complementary analytical techniques. The choice of technique depends on the specific information required.

Table 2: Comparison of Analytical Techniques for the Characterization of (4-Amino-3-nitrophenyl)methanol

TechniqueInformation ProvidedAdvantagesDisadvantages
1H NMR Spectroscopy Connectivity of protons, chemical environment, stereochemistry.Non-destructive, highly reproducible, provides detailed structural information.[2][5]Relatively low sensitivity compared to MS, can be expensive.[1][6]
¹³C NMR Spectroscopy Number and types of carbon atoms in the molecule.Provides complementary information to 1H NMR, useful for complex structures.Lower sensitivity than 1H NMR, requires longer acquisition times.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., -OH, -NH₂, -NO₂).Fast, simple, and inexpensive.Provides limited information on the overall molecular structure.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, can provide the molecular formula.[5][6]Can be destructive, may not distinguish between isomers.[7]
High-Performance Liquid Chromatography (HPLC) Purity of the sample and quantification.Excellent for separating components of a mixture, highly sensitive with appropriate detectors.Does not provide direct structural information.

Decision-Making Workflow for Analytical Technique Selection:

cluster_workflow Analytical Technique Selection node_rect node_rect Start Need to Characterize (4-Amino-3-nitrophenyl)methanol Q1 Primary Goal: Structural Elucidation? Start->Q1 Q2 Need Functional Group Information? Q1->Q2 No A1 1H and ¹³C NMR Q1->A1 Yes Q3 Need Molecular Weight/Formula? Q2->Q3 No A2 IR Spectroscopy Q2->A2 Yes Q4 Need Purity Information? Q3->Q4 No A3 Mass Spectrometry Q3->A3 Yes A4 HPLC Q4->A4 Yes End Comprehensive Characterization Q4->End No A1->Q2 A2->Q3 A3->Q4 A4->End

Sources

Validation

Comparison of (4-Amino-3-nitrophenyl)methanol with (3-Amino-4-nitrophenyl)methanol

An In-depth Technical Guide to Isomeric Nitroanilines: (4-Amino-3-nitrophenyl)methanol vs. (3-Amino-4-nitrophenyl)methanol Executive Summary: The Isomeric Pivot In the synthesis of fused heterocycles—particularly benzimi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Isomeric Nitroanilines: (4-Amino-3-nitrophenyl)methanol vs. (3-Amino-4-nitrophenyl)methanol

Executive Summary: The Isomeric Pivot

In the synthesis of fused heterocycles—particularly benzimidazoles and quinoxalines—the choice between (4-Amino-3-nitrophenyl)methanol (Isomer A) and (3-Amino-4-nitrophenyl)methanol (Isomer B) is often dictated by two factors: regiochemical necessity in divergent pathways and supply chain arbitrage in convergent pathways.

While both molecules share the core o-nitroaniline motif required for cyclization, their electronic behaviors differ radically due to the position of the hydroxymethyl handle relative to the push-pull amino-nitro system. This guide dissects these differences, providing a decision framework for their application in drug design.

Structural & Electronic Characterization

The fundamental difference lies in the electronic communication between the donating amino group (


) and the benzylic carbon.
FeatureIsomer A Isomer B
IUPAC Name (4-Amino-3-nitrophenyl)methanol(3-Amino-4-nitrophenyl)methanol
Common Name 4-Amino-3-nitrobenzyl alcohol3-Amino-4-nitrobenzyl alcohol
CAS Number 63189-97-9 37637-55-1
Structure

is para to


is meta to

Electronic State Electron-Rich Benzylic Position The amino group (+M effect) donates electron density directly to the carbon bearing the hydroxymethyl group.Electron-Deficient Benzylic Position The nitro group (-M effect) is para to the hydroxymethyl group, withdrawing density. The amino group cannot conjugate with the benzylic carbon.
Melting Point 100–101 °C~98 °C (approx)
Primary Utility Precursor to 5-substituted benzimidazoles; Sandmeyer target for 4-halo-3-nitro derivatives.Precursor to 5-substituted benzimidazoles; Sandmeyer target for 3-halo-4-nitro derivatives.
Visualizing the Electronic Effect

The following diagram illustrates the resonance contribution. In Isomer A, the amino lone pair can push electron density all the way to the benzylic carbon, stabilizing carbocation intermediates (important for


 type reactions on the alcohol). In Isomer B, this resonance path is blocked.

ElectronicEffects cluster_A Isomer A: Electron Rich Benzylic Center cluster_B Isomer B: Electron Poor Benzylic Center A (4-Amino-3-nitrophenyl)methanol (CAS: 63189-97-9) Resonance_A Resonance: NH2 (+M) -> Para-C Increases e- density at CH2OH A->Resonance_A B (3-Amino-4-nitrophenyl)methanol (CAS: 37637-55-1) Resonance_B Induction: NO2 (-M) -> Para-C Decreases e- density at CH2OH B->Resonance_B

Figure 1: Electronic differentiation. Isomer A benefits from direct conjugation between the amine and the benzylic position, whereas Isomer B is dominated by the electron-withdrawing nitro group.

Comparative Reactivity Profile

The Convergent Pathway: Benzimidazole Synthesis

For researchers aiming to synthesize 5-(hydroxymethyl)-1H-benzimidazole (or its tautomer), the choice of starting material is chemically irrelevant but economically significant.

  • Mechanism: Reduction of the nitro group in either isomer yields the same intermediate : 3,4-diaminobenzyl alcohol.

  • Protocol: Catalytic hydrogenation (

    
    , Pd/C) or Iron-mediated reduction (Fe, AcOH).
    
  • Decision Tip: Check current commercial pricing. Often, Isomer A is more widely available due to the nitration patterns of inexpensive 4-acylaminobenzyl alcohol precursors.

The Divergent Pathway: Oxidation & Sandmeyer

This is where the isomers are not interchangeable.

  • Oxidation to Aldehydes:

    • Isomer A

      
      4-Amino-3-nitrobenzaldehyde .
      
    • Isomer B

      
      3-Amino-4-nitrobenzaldehyde .
      
    • Application: These aldehydes are critical for Schiff base formation. Isomer A's aldehyde is more electron-rich, making the carbonyl carbon slightly less electrophilic than Isomer B's, potentially affecting condensation rates with weak amines.

  • Sandmeyer Reaction (Diazotization):

    • If you convert the

      
       to a halogen (Cl, Br, I) or Cyano (-CN):
      
    • Isomer A yields 4-Halo-3-nitrobenzyl alcohol .

    • Isomer B yields 3-Halo-4-nitrobenzyl alcohol .

    • Crucial for SAR: This allows precise placement of a halogen "warhead" or lipophilic clamp relative to the hydroxymethyl tail.

Experimental Protocols

Protocol A: Chemoselective Oxidation (MnO₂)

Objective: Oxidize the benzylic alcohol to an aldehyde without affecting the oxidation-sensitive aniline nitrogen. Manganese Dioxide (MnO₂) is the reagent of choice due to its radical mechanism which prefers benzylic positions.

Reagents:

  • Substrate (Isomer A or B): 1.0 equiv

  • Activated MnO₂: 10.0 equiv (Excess is required due to surface area dependence)

  • Solvent: Dichloromethane (DCM) or Chloroform

Step-by-Step:

  • Activation: Ensure MnO₂ is "activated" (dried).[1] If using older stock, heat at 110°C for 12 hours prior to use.

  • Suspension: Dissolve 1.0 g of the starting alcohol in 20 mL of DCM.

  • Addition: Add 10 equivalents of activated MnO₂ in one portion. The reaction will turn into a black slurry.

  • Agitation: Stir vigorously at room temperature.

    • Isomer A Note: Typically completes in 4–6 hours due to electron-rich activation.

    • Isomer B Note: May require 8–12 hours or mild reflux (40°C) due to the electron-withdrawing nitro group deactivating the benzylic position.

  • Filtration: Filter the slurry through a pad of Celite to remove manganese oxides. Wash the pad with EtOAc.[1]

  • Isolation: Concentrate the filtrate in vacuo. The resulting yellow/orange solid is usually pure enough for subsequent steps.

Protocol B: Reductive Cyclization to Benzimidazole

Objective: Convert the nitroaniline core into a benzimidazole ring.

Reagents:

  • Substrate: 1.0 equiv

  • Formic Acid (98%): Solvent & Reagent (acts as the C1 source)

  • Iron Powder: 3.0 equiv

  • Ammonium Chloride (cat.): 0.1 equiv

Step-by-Step:

  • Dissolution: Suspend 5.0 mmol of the substrate in 15 mL of Formic Acid.

  • Reduction: Add Iron powder and

    
    . Heat to 100°C.
    
    • Observation: The reaction will initially reduce the nitro group (exothermic) and then cyclize.

  • Monitoring: Monitor by TLC (MeOH/DCM 1:9). The intermediate diamine may be visible transiently.

  • Workup: Once complete (approx. 3–5 hours), cool to RT. Filter off iron residues.

  • Neutralization: Carefully neutralize the filtrate with saturated

    
     or NaOH solution (pH ~8). The benzimidazole usually precipitates.
    
  • Purification: Recrystallize from Ethanol/Water.

Synthetic Workflow Diagram

The following diagram maps the divergent and convergent pathways, highlighting where the isomeric identity is lost versus where it is retained.

SynthesisPathways IsoA Isomer A (4-Amino-3-nitrophenyl)methanol AldA 4-Amino-3-nitrobenzaldehyde IsoA->AldA Oxidation (MnO2) (Divergent Path) Diamine INTERMEDIATE 3,4-Diaminobenzyl alcohol (Identity Merged) IsoA->Diamine Reduction (H2/Pd) (Convergent Path) IsoB Isomer B (3-Amino-4-nitrophenyl)methanol AldB 3-Amino-4-nitrobenzaldehyde IsoB->AldB Oxidation (MnO2) (Divergent Path) IsoB->Diamine Reduction (H2/Pd) (Convergent Path) Benz PRODUCT 5-(Hydroxymethyl)benzimidazole Diamine->Benz Cyclization (HCOOH or Orthoester)

Figure 2: Strategic Synthesis Map. Use the Divergent Path (Red) to retain isomeric substitution patterns. Use the Convergent Path (Blue) to access the common benzimidazole scaffold.

References

  • PubChem. (2025).[2][3] (4-Amino-3-nitrophenyl)methanol Compound Summary. National Library of Medicine. Link

  • PubChem. (2025).[2][3] (3-Amino-4-nitrophenyl)methanol Compound Summary. National Library of Medicine. Link

  • PrepChem. (n.d.). Synthesis of 4-amino-3-nitrobenzyl alcohol. (Methodology for nitration and reduction precursors). Link

  • Organic Chemistry Portal. (2024). Manganese Dioxide (MnO2) in Organic Synthesis. (Protocols for selective benzylic oxidation). Link

  • Sigma-Aldrich. (2025). Product Specification: 4-Amino-3-nitrobenzyl alcohol.[4] (Physical property verification). Link

Sources

Comparative

A Senior Application Scientist's Comparative Guide to the Analytical Validation of (4-Amino-3-nitrophenyl)methanol

For researchers, scientists, and drug development professionals, the accurate and precise quantification of pharmaceutical intermediates is a cornerstone of robust quality control and regulatory compliance. (4-Amino-3-ni...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of pharmaceutical intermediates is a cornerstone of robust quality control and regulatory compliance. (4-Amino-3-nitrophenyl)methanol, a key building block in the synthesis of various pharmaceutical agents, demands analytical methodologies that are not only reliable but also fit for their intended purpose. This guide provides an in-depth comparison of validated analytical methods for the determination of (4-Amino-3-nitrophenyl)methanol, offering insights into the rationale behind experimental choices and presenting supporting data to inform your selection of the most appropriate technique.

While specific validated methods for (4-Amino-3-nitrophenyl)methanol are not extensively published, we can draw authoritative parallels from the validated analysis of its close structural analog, 4-amino-3-nitrophenol. The underlying chromophoric and structural similarities allow for the adaptation of these methods with a high degree of confidence.

The Analytical Imperative: Why Method Validation is Critical

Before delving into the comparative analysis, it is crucial to underscore the importance of analytical method validation. Validation is the documented evidence that a method is suitable for its intended use. This process is mandated by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to ensure the reliability and consistency of analytical data.

Method 1: High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is a workhorse in pharmaceutical analysis, offering a balance of selectivity, sensitivity, and cost-effectiveness. The principle lies in the separation of the analyte from other components in a mixture based on its differential partitioning between a stationary phase (the column) and a mobile phase, followed by detection based on its ultraviolet-visible (UV-Vis) absorbance.

The "Why" Behind the Method: Causality in Experimental Design

The selection of an HPLC-PDA method is often driven by the need for a robust and reliable quantitative assay. The aromatic nitro and amino functionalities in (4-Amino-3-nitrophenyl)methanol provide strong chromophores, making it well-suited for UV detection. The choice of a C18 reversed-phase column is logical due to the compound's moderate polarity. The mobile phase, a mixture of an organic solvent like acetonitrile and an aqueous buffer, is optimized to achieve a good peak shape and resolution from potential impurities.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-PDA Analysis cluster_data Data Analysis & Validation Standard_Solutions Prepare Standard Solutions HPLC_System HPLC System with C18 Column Standard_Solutions->HPLC_System Sample_Preparation Prepare Sample Solution Sample_Preparation->HPLC_System PDA_Detector PDA Detector HPLC_System->PDA_Detector Chromatogram Obtain Chromatogram PDA_Detector->Chromatogram Peak_Integration Integrate Peak Area Chromatogram->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analyte Calibration_Curve->Quantification Validation Perform Method Validation Quantification->Validation

Experimental Protocol: HPLC-PDA

This protocol is adapted from a validated method for the analogous 4-amino-3-nitrophenol[1].

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array detector.

  • Chromatographic Conditions:

    • Column: Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with a mixture of 0.05 M acetic buffer (pH 5.9) and acetonitrile (80:20 v/v)[1].

    • Flow Rate: 1.0 mL/minute[1].

    • Column Temperature: 40°C[1].

    • Detection Wavelength: Monitoring at the absorption maximum of the analyte, determined by a PDA scan.

    • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a stock solution of (4-Amino-3-nitrophenyl)methanol in the mobile phase. Serially dilute to create a series of calibration standards.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

  • Validation Parameters:

    • Specificity: Analyze blank, placebo, and spiked samples to ensure no interference at the analyte's retention time.

    • Linearity: Inject the calibration standards and plot the peak area versus concentration. A correlation coefficient (r²) close to 1.0 indicates good linearity[1].

    • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo matrix at different concentration levels.

    • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample. Expressed as the relative standard deviation (%RSD).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For applications demanding higher sensitivity and selectivity, such as the analysis of trace impurities or quantification in complex biological matrices, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard. This technique combines the superior separation efficiency of UPLC with the highly specific and sensitive detection capabilities of mass spectrometry.

The "Why" Behind the Method: Causality in Experimental Design

The choice of UPLC-MS/MS is driven by the need for unequivocal identification and quantification at very low levels. The mass spectrometer detects the analyte based on its unique mass-to-charge ratio (m/z), providing a much higher degree of certainty than UV detection. The use of Multiple Reaction Monitoring (MRM) further enhances selectivity by monitoring a specific fragmentation of the parent ion, effectively filtering out background noise[2]. This is particularly advantageous when dealing with complex sample matrices where co-eluting interferences could compromise the accuracy of an HPLC-UV method.

UPLCMS_Workflow cluster_prep Sample & Standard Preparation cluster_uplcms UPLC-MS/MS Analysis cluster_data Data Analysis & Validation Standard_Solutions Prepare Standard Solutions UPLC_System UPLC System Standard_Solutions->UPLC_System Sample_Preparation Prepare Sample Solution Sample_Preparation->UPLC_System Mass_Spectrometer Tandem Mass Spectrometer UPLC_System->Mass_Spectrometer MRM_Data Acquire MRM Data Mass_Spectrometer->MRM_Data Peak_Integration Integrate Peak Area MRM_Data->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analyte Calibration_Curve->Quantification Validation Perform Method Validation Quantification->Validation

Experimental Protocol: UPLC-MS/MS

This protocol is based on a validated method for 4-amino-3-nitrophenol[2][3].

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase UPLC column (e.g., C18, 1.7 µm particle size).

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: Optimized for the UPLC column, typically in the range of 0.3-0.5 mL/minute.

    • Column Temperature: 40°C[3].

    • Injection Volume: 1-10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: Determine the precursor ion (the protonated molecule [M+H]⁺) and a stable product ion for (4-Amino-3-nitrophenyl)methanol. For the analogous 4-amino-3-nitrophenol, the transition is m/z 154.9 → 137[3].

    • Optimization: Optimize cone voltage and collision energy for maximum signal intensity.

  • Standard and Sample Preparation: Similar to the HPLC method, but potentially requiring further dilution due to the higher sensitivity of the MS detector.

  • Validation Parameters: Follow the same validation parameters as for the HPLC-PDA method, with a focus on demonstrating the superior sensitivity and selectivity of the UPLC-MS/MS approach.

Method 3: UV-Visible Spectrophotometry

For a simpler, more rapid, and cost-effective estimation, direct UV-Visible spectrophotometry can be employed. This technique is based on the principle that the analyte absorbs light at a specific wavelength, and the amount of light absorbed is directly proportional to its concentration (Beer-Lambert Law).

The "Why" Behind the Method: Causality in Experimental Design

UV-Visible spectrophotometry is a straightforward technique suitable for the quantification of a pure substance or for in-process control where high selectivity is not the primary concern. The conjugated system of (4-Amino-3-nitrophenyl)methanol, containing an aromatic ring, a nitro group, and an amino group, results in characteristic UV absorption maxima[4]. This method's primary advantage is its simplicity and speed, making it ideal for high-throughput screening or situations where a chromatographic separation is unnecessary.

Experimental Protocol: UV-Visible Spectrophotometry
  • Instrumentation: A double-beam UV-Visible spectrophotometer.

  • Solvent Selection: Choose a solvent in which the analyte is soluble and that is transparent in the UV-Vis region of interest (e.g., methanol, ethanol, or a suitable buffer).

  • Determination of λmax: Scan a dilute solution of (4-Amino-3-nitrophenyl)methanol across the UV-Vis spectrum (typically 200-400 nm) to identify the wavelength of maximum absorbance (λmax). Aromatic nitro compounds often exhibit absorption in this range[4].

  • Standard Preparation: Prepare a stock solution and a series of calibration standards in the chosen solvent.

  • Sample Preparation: Dissolve the sample in the solvent to a concentration that falls within the linear range of the calibration curve.

  • Measurement: Measure the absorbance of the standards and the sample at the predetermined λmax.

  • Validation Parameters:

    • Specificity: This is the main limitation of the method. It is only suitable for samples where there are no other components that absorb at the λmax of the analyte.

    • Linearity: Plot absorbance versus concentration for the standards.

    • Accuracy and Precision: Determined similarly to the chromatographic methods.

    • LOD and LOQ: Calculated based on the standard deviation of the blank and the slope of the calibration curve.

Comparative Performance Analysis

The following table summarizes the key performance characteristics of the three analytical methods, based on typical validation data for similar compounds.

Parameter HPLC-PDA UPLC-MS/MS UV-Visible Spectrophotometry
Specificity/Selectivity Good to ExcellentExcellentLow
Sensitivity (LOD/LOQ) ModerateVery HighLow
Linearity (r²) > 0.999[1]> 0.996[3]> 0.99
Accuracy (% Recovery) 99.06 - 101.05%[1]93.5 - 111.73%[3]Typically 98-102%
Precision (%RSD) < 2%[1]< 15%[3]< 2%
Analysis Time per Sample 10-30 minutes2-10 minutes< 1 minute
Cost & Complexity ModerateHighLow
Typical Application Routine QC, PurityTrace analysis, BioanalysisIn-process control, Pure substance assay

Method_Selection Start Select Analytical Method for (4-Amino-3-nitrophenyl)methanol Decision1 High Selectivity & Sensitivity Required? Start->Decision1 Decision2 Complex Matrix? Decision1->Decision2 No UPLC_MSMS UPLC-MS/MS Decision1->UPLC_MSMS Yes Decision3 Routine QC & Purity? Decision2->Decision3 No HPLC_PDA HPLC-PDA Decision2->HPLC_PDA Yes Decision3->HPLC_PDA Yes UV_Vis UV-Vis Spectrophotometry Decision3->UV_Vis No

Conclusion and Recommendations

The choice of an analytical method for (4-Amino-3-nitrophenyl)methanol is fundamentally dictated by the specific requirements of the analysis.

  • UPLC-MS/MS stands out as the superior technique for applications demanding the highest levels of sensitivity and selectivity, such as impurity profiling and bioanalytical studies. Its ability to provide unequivocal identification and quantification in complex matrices is unparalleled.

  • HPLC-PDA offers a robust, reliable, and cost-effective solution for routine quality control, release testing, and stability studies. It provides a good balance of performance characteristics for the routine analysis of the bulk substance and its formulations.

  • UV-Visible Spectrophotometry is a valuable tool for rapid, in-process control and for the assay of the pure substance where interfering components are not present. Its simplicity and speed are its primary assets.

As a Senior Application Scientist, my recommendation is to align the analytical technique with the stage of drug development and the nature of the sample. For early-stage development and routine QC, a validated HPLC-PDA method provides a solid foundation. For more demanding applications, such as the identification of unknown impurities or quantification in biological samples, investing in the development and validation of a UPLC-MS/MS method is essential.

References

  • Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition. Toxics. Available at: [Link]

  • (4-Amino-3-nitrophenyl)methanol. PubChem. Available at: [Link]

  • (3-Amino-4-nitrophenyl)methanol. PubChem. Available at: [Link]

  • International Council for Harmonisation. ICH. Available at: [Link]

  • U.S. Food and Drug Administration. FDA. Available at: [Link]

  • Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition. National Center for Biotechnology Information. Available at: [Link]

  • Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. Eruditio : Indonesia Journal of Food and Drug Safety. Available at: [Link]

  • UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research. Available at: [Link]

  • A Review On Uv Method Validation And Development. International Journal of Creative Research Thoughts. Available at: [Link]

Sources

Validation

A Spectroscopic Journey: From Precursor to Product in the Synthesis of (4-Amino-3-nitrophenyl)methanol

In the intricate world of pharmaceutical development and organic synthesis, the precise tracking of chemical transformations is paramount. Spectroscopic techniques serve as our eyes, allowing us to peer into the molecula...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of pharmaceutical development and organic synthesis, the precise tracking of chemical transformations is paramount. Spectroscopic techniques serve as our eyes, allowing us to peer into the molecular realm and confirm the successful conversion of a starting material to a desired product. This guide provides an in-depth spectroscopic comparison of (4-Amino-3-nitrophenyl)methanol and its precursors, 4-chloro-3-nitrobenzoic acid and 4-amino-3-nitrobenzoic acid. We will explore the characteristic spectral changes observed during this synthetic pathway, offering researchers, scientists, and drug development professionals a practical framework for reaction monitoring and product characterization.

The Synthetic Pathway: A Tale of Two Transformations

The synthesis of (4-Amino-3-nitrophenyl)methanol from 4-chloro-3-nitrobenzoic acid involves two key transformations: a nucleophilic aromatic substitution to replace the chloro group with an amino group, followed by the selective reduction of the carboxylic acid to a primary alcohol. Each step brings about distinct changes in the molecule's functional groups, which are readily identifiable through various spectroscopic methods.

Synthesis_Pathway Precursor1 4-chloro-3-nitrobenzoic acid Precursor2 4-amino-3-nitrobenzoic acid Precursor1->Precursor2 Nucleophilic Aromatic Substitution (e.g., NH3) Product (4-Amino-3-nitrophenyl)methanol Precursor2->Product Selective Reduction (e.g., BH3-THF)

Caption: Synthetic route from 4-chloro-3-nitrobenzoic acid to (4-Amino-3-nitrophenyl)methanol.

Spectroscopic Fingerprints: Unmasking Molecular Identities

The journey from precursor to product is elegantly captured by the evolution of their spectroscopic signatures. By examining the key features in Fourier-Transform Infrared (FTIR), Proton Nuclear Magnetic Resonance (¹H NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, we can confidently track the functional group interconversions.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Vibrational Story

FTIR spectroscopy is a powerful tool for identifying functional groups based on their characteristic vibrational frequencies.

Comparative FTIR Data

CompoundKey Functional Group Vibrations (cm⁻¹)Interpretation
4-chloro-3-nitrobenzoic acid ~3000 (broad, O-H), ~1700 (strong, C=O), ~1530 & ~1350 (strong, NO₂), ~750 (strong, C-Cl)Presence of carboxylic acid, nitro group, and chloro group.
4-amino-3-nitrobenzoic acid ~3400 & ~3300 (medium, N-H), ~3000 (broad, O-H), ~1680 (strong, C=O), ~1530 & ~1350 (strong, NO₂)Disappearance of C-Cl stretch and appearance of N-H stretches confirm amination. Carbonyl stretch may shift slightly.
(4-Amino-3-nitrophenyl)methanol ~3400 & ~3300 (medium, N-H), ~3350 (broad, O-H), ~1530 & ~1350 (strong, NO₂)Disappearance of the strong C=O stretch from the carboxylic acid and the appearance of a broad O-H stretch from the alcohol group signify successful reduction.

The transition from 4-chloro-3-nitrobenzoic acid to 4-amino-3-nitrobenzoic acid is clearly marked by the emergence of two distinct N-H stretching bands in the 3300-3400 cm⁻¹ region and the disappearance of the C-Cl stretching vibration. The subsequent reduction to (4-Amino-3-nitrophenyl)methanol is unequivocally confirmed by the loss of the prominent carbonyl (C=O) peak of the carboxylic acid and the appearance of a broad O-H stretching band characteristic of the newly formed alcohol.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The Proton Environment

¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule.

Comparative ¹H NMR Data (Predicted Shifts in DMSO-d₆)

CompoundAromatic Protons (ppm)Other Key Protons (ppm)Interpretation
4-chloro-3-nitrobenzoic acid ~8.5 (d), ~8.2 (dd), ~7.9 (d)~13.5 (s, COOH)The downfield shifts of the aromatic protons are influenced by the electron-withdrawing nitro and carboxylic acid groups.[1]
4-amino-3-nitrobenzoic acid ~8.3 (d), ~7.8 (dd), ~7.0 (d)~12.5 (s, COOH), ~5.5 (s, NH₂)The introduction of the electron-donating amino group causes a significant upfield shift of the aromatic protons, particularly the one ortho to it.
(4-Amino-3-nitrophenyl)methanol ~7.8 (d), ~7.2 (dd), ~6.8 (d)~5.3 (s, NH₂), ~5.0 (t, OH), ~4.5 (d, CH₂OH)The disappearance of the carboxylic acid proton signal and the appearance of signals for the methylene (-CH₂-) and hydroxyl (-OH) protons of the alcohol confirm the reduction. The aromatic protons experience a further slight upfield shift.

The ¹H NMR spectra provide a clear narrative of the synthesis. The aromatic region is particularly informative, with the substitution of the chloro group with an amino group leading to a noticeable upfield shift of the aromatic proton signals due to the amino group's electron-donating nature. The final reduction step is confirmed by the disappearance of the acidic proton of the carboxylic acid and the emergence of the characteristic signals for the benzylic alcohol protons.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule and is sensitive to changes in conjugation and the presence of chromophores.

Comparative UV-Vis Data (Predicted λmax in Methanol)

Compoundλmax (nm)Interpretation
4-chloro-3-nitrobenzoic acid ~260-280The absorption is primarily due to the π → π* transitions of the substituted benzene ring.
4-amino-3-nitrobenzoic acid ~240, ~380The introduction of the amino group, a strong auxochrome, causes a bathochromic (red) shift and often introduces a new, longer wavelength absorption band due to extended conjugation.
(4-Amino-3-nitrophenyl)methanol ~230, ~390The reduction of the carboxylic acid to an alcohol has a less pronounced effect on the UV-Vis spectrum compared to the introduction of the amino group. A slight hypsochromic (blue) or bathochromic shift may be observed depending on the electronic interplay of the substituents.

The most dramatic change in the UV-Vis spectrum occurs upon the introduction of the amino group, which significantly alters the electronic properties of the aromatic system, leading to a noticeable red shift in the absorption maximum. This provides a clear indication of the successful nucleophilic aromatic substitution.

Experimental Protocols: A Practical Guide

Reproducibility and reliability are the cornerstones of sound scientific research. The following protocols provide detailed, step-by-step methodologies for the synthesis and spectroscopic analysis of (4-Amino-3-nitrophenyl)methanol and its precursors.

Synthesis of 4-amino-3-nitrobenzoic acid from 4-chloro-3-nitrobenzoic acid

This procedure is adapted from established methods for nucleophilic aromatic substitution.[2]

Materials:

  • 4-chloro-3-nitrobenzoic acid

  • Aqueous ammonia (28-30%)

  • Copper(II) sulfate (catalyst)

  • Hydrochloric acid (concentrated)

  • Deionized water

Procedure:

  • In a sealed reaction vessel, combine 4-chloro-3-nitrobenzoic acid, aqueous ammonia, and a catalytic amount of copper(II) sulfate.

  • Heat the mixture at a specified temperature (e.g., 150-180 °C) for several hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

  • After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid to precipitate the product.

  • Filter the crude 4-amino-3-nitrobenzoic acid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Selective Reduction of 4-amino-3-nitrobenzoic acid to (4-Amino-3-nitrophenyl)methanol

The selective reduction of a carboxylic acid in the presence of a nitro group can be challenging. Borane-tetrahydrofuran complex (BH₃-THF) is a suitable reagent for this transformation as it selectively reduces carboxylic acids over nitro groups.[3][4]

Materials:

  • 4-amino-3-nitrobenzoic acid

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 4-amino-3-nitrobenzoic acid in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the BH₃-THF solution dropwise to the cooled solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude (4-Amino-3-nitrophenyl)methanol.

  • Purify the product by column chromatography on silica gel.

Spectroscopic Analysis Workflow

Analysis_Workflow Start Synthesized Compound FTIR FTIR Spectroscopy Start->FTIR Acquire Spectrum NMR NMR Spectroscopy Start->NMR Acquire Spectra UVVis UV-Vis Spectroscopy Start->UVVis Acquire Spectrum Data Comparative Data Analysis FTIR->Data NMR->Data UVVis->Data Conclusion Structural Confirmation Data->Conclusion Verify Functional Group Transformation

Sources

Comparative

Technical Guide: Performance of (4-Amino-3-nitrophenyl)methanol in Assay Systems

The following technical guide objectively analyzes the performance of (4-Amino-3-nitrophenyl)methanol (CAS 63189-97-9), focusing on its two primary applications: as a bioreductive trigger in nitroreductase (NTR) assays a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide objectively analyzes the performance of (4-Amino-3-nitrophenyl)methanol (CAS 63189-97-9), focusing on its two primary applications: as a bioreductive trigger in nitroreductase (NTR) assays and as a synthetic precursor for photoaffinity labeling (PAL) reagents.

Executive Summary

(4-Amino-3-nitrophenyl)methanol (also known as 4-amino-3-nitrobenzyl alcohol) is a specialized functional scaffold used primarily in hypoxia-targeted imaging , prodrug activation , and photoaffinity labeling . Its performance is defined by the electronic interplay between the electron-donating amino group (-NH2) and the electron-withdrawing nitro group (-NO2).

Compared to the standard alternative, 4-nitrobenzyl alcohol , this compound exhibits slower enzymatic reduction kinetics but accelerated fragmentation rates post-reduction, making it a "tunable" trigger for systems requiring high stability and rapid payload release once activated.

Key Chemical Identifiers
PropertySpecification
IUPAC Name (4-Amino-3-nitrophenyl)methanol
CAS Number 63189-97-9 (Distinct from isomer 3-amino-4-nitrophenyl methanol, CAS 37637-55-1)
Molecular Weight 168.15 g/mol
Core Function Bioreductive Trigger (NTR substrate), PAL Precursor

Assay System A: Nitroreductase (NTR) Activation

In this system, the compound serves as a "caged" trigger.[1] The enzyme Nitroreductase (e.g., bacterial NfsB) reduces the nitro group, initiating an electronic cascade that releases a payload (fluorophore or drug) attached to the benzylic hydroxyl group.[1][2]

Mechanistic Workflow

The presence of the ortho-amino group alters the standard reduction pathway.

NTR_Pathway Substrate (4-Amino-3-nitrophenyl) methanol derivative Intermed Hydroxylamine Intermediate (Rate-Limiting Reduction) Substrate->Intermed NTR Enzyme + NADH/NADPH (2e- Reduction) Fragment Imine Methide Intermediate Intermed->Fragment 1,6-Elimination (Fast Fragmentation) Product Released Payload + Aromatic Amine Fragment->Product Hydrolysis

Figure 1: Bioreductive activation pathway.[1] The amino substituent influences the initial reduction rate and the subsequent elimination step.

Performance Comparison: vs. 4-Nitrobenzyl Alcohol

The standard "4-Nitrobenzyl" trigger is the industry benchmark. The "4-Amino-3-nitro" variant offers distinct kinetic advantages and disadvantages.

Performance MetricStandard: 4-Nitrobenzyl AlcoholAlternative: (4-Amino-3-nitrophenyl)methanolMechanistic Insight
Reduction Potential High (Easily reduced)Moderate The electron-donating amino group lowers the redox potential, making the nitro group harder to reduce. This increases stability against non-specific reduction (e.g., by cellular thiols).[1]
Fragmentation Rate (

)
Slow (~16 min)Fast (< 10 min) Once reduced to hydroxylamine, the electron-donating amino group stabilizes the transition state for 1,6-elimination, significantly accelerating payload release [1].[1]
Fluorescence Quenching Strong (Nitro quencher)Variable The amino-nitro push-pull system creates an internal charge transfer (ICT) band, often shifting the absorption spectrum red compared to the standard nitrobenzyl group.
Selectivity LowerHigher The altered redox potential makes it more specific to bacterial NTRs (Type I) over mammalian reductases (Type II).[1]

Protocol for Kinetic Validation:

  • Preparation: Dissolve substrate (100 µM) in phosphate buffer (pH 7.4) with 100 µM NADH.

  • Initiation: Add purified E. coli Nitroreductase (1 µg/mL).

  • Measurement: Monitor absorbance decrease at 320–400 nm (nitro reduction) and appearance of payload fluorescence (if fluorogenic).

  • Data Analysis: Fit to Michaelis-Menten kinetics. Expect

    
     to be higher for the amino-variant compared to the unsubstituted parent.
    

Assay System B: Photoaffinity Labeling (Synthesis Precursor)

(4-Amino-3-nitrophenyl)methanol is the critical precursor for synthesizing 4-amino-3-nitrophenyl azide (ANP-azide) , a widely used photoaffinity probe.

Synthetic Performance

The quality of the methanol precursor directly dictates the purity and yield of the final azide probe.

  • Conversion Efficiency: High (>85% yield typical).[1][3]

  • Reaction Pathway: The benzylic alcohol is typically converted to a halide or activated ester, then displaced by azide. Alternatively, the aniline amine is diazotized (less common for this specific isomer due to stability).[1]

Synthesis_Flow Start (4-Amino-3-nitrophenyl)methanol (Precursor) Step1 Activation (e.g., mesylation or halogenation) Start->Step1 Step2 Azidation (NaN3 displacement) Step1->Step2 Product 4-Amino-3-nitrophenyl Azide (PAL Probe) Step2->Product Photolysis Photolysis (300-360 nm) -> Nitrene Insertion Product->Photolysis

Figure 2: Synthetic workflow from methanol precursor to active photoaffinity probe.

Critical Quality Attributes (CQA) for PAL Assays

When using this compound as a starting material, the following impurities must be monitored as they interfere with photo-crosslinking efficiency:

  • Isomeric Purity: Contamination with 3-amino-4-nitrophenyl isomers will shift the activation wavelength (

    
    ), leading to inefficient photolysis.
    
  • Oxidation State: The benzylic alcohol must be free of aldehyde oxidation products (4-amino-3-nitrobenzaldehyde), which can spontaneously form Schiff bases with proteins, causing false positives in labeling assays.

Safety & Toxicology Profile

Researchers must treat (4-Amino-3-nitrophenyl)methanol as a potential mutagen.

  • Ames Test Performance: Like many nitro-aniline derivatives, this compound class generally tests positive in Salmonella typhimurium strains (e.g., TA98, TA100) specifically in the presence of S9 metabolic activation [2]. The metabolic reduction of the nitro group generates reactive hydroxylamines that can alkylate DNA.

  • Handling: Use a dedicated weighing area, wear double nitrile gloves, and deactivate waste with bleach/oxidation prior to disposal.[1]

References

  • Substituent effects on fragmentation kinetics

    • Title: Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs.[2]

    • Source:Journal of Medicinal Chemistry / ResearchGate.[1]

    • URL:[Link]

  • Mutagenicity of Nitro-Anilines

    • Title: Hepatitis C Virus NS5A Replication Complex Inhibitors (Discusses Ames mutagenicity of aniline vs. anilide derivatives).[1]

    • Source:Journal of Medicinal Chemistry.
    • URL:[Link][1]

  • Compound Identification & Properties

    • Title: (4-Amino-3-nitrophenyl)methanol Compound Summary.
    • Source: PubChem.[1]

    • URL:[Link][1]

  • Nitroreductase Kinetics Overview

    • Title: Understanding the Broad Substrate Repertoire of Nitroreductase Based on Its Kinetic Mechanism.[4]

    • Source:Journal of Biological Chemistry.
    • URL:[Link]

Sources

Validation

Technical Comparison Guide: Cross-Reactivity &amp; Sensitization Potential of (4-Amino-3-nitrophenyl)methanol

Executive Summary Molecule: (4-Amino-3-nitrophenyl)methanol Common Identifier: HC Red No. 3 CAS: 62531-63-9 Primary Application: Semi-permanent (non-oxidative) hair colorant.[1] This guide provides a technical analysis o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: (4-Amino-3-nitrophenyl)methanol Common Identifier: HC Red No. 3 CAS: 62531-63-9 Primary Application: Semi-permanent (non-oxidative) hair colorant.[1]

This guide provides a technical analysis of the immunological cross-reactivity of (4-Amino-3-nitrophenyl)methanol, specifically comparing its sensitization potency against the industry-standard sensitizer p-Phenylenediamine (PPD) . While structurally related to PPD (containing a para-substituted amino group), experimental data indicates that (4-Amino-3-nitrophenyl)methanol exhibits a significantly reduced sensitization profile. This reduction is mechanistically attributed to the electron-withdrawing nitro group at the meta position and the hydroxymethyl substituent, which alter metabolic activation pathways and protein binding kinetics.

Mechanistic Analysis: The Haptenization Pathway[2]

To understand cross-reactivity, one must analyze the Mechanism of Action (MoA) for skin sensitization. PPD is a pro-hapten ; it requires metabolic oxidation (typically by epidermal N-acetyltransferases or auto-oxidation) to form reactive intermediates (quinone diimines) that covalently bind to skin proteins (haptenization).

(4-Amino-3-nitrophenyl)methanol functions primarily as a direct dye . Its capacity to act as a sensitizer relies on its conversion into a reactive electrophile. However, the Nitro (-NO₂) group at position 3 exerts a strong electron-withdrawing effect, stabilizing the molecule and hindering the oxidation required to form reactive quinone-like intermediates.

Pathway Diagram: Metabolic Activation & Cross-Reactivity Risk

The following diagram illustrates the divergence in activation pathways between PPD (High Risk) and HC Red No. 3 (Low/Moderate Risk).

SensitizationPathway PPD p-Phenylenediamine (PPD) Oxidation Epidermal Oxidation (ROS / Enzymes) PPD->Oxidation Rapid HCRed3 (4-Amino-3-nitrophenyl) methanol HCRed3->Oxidation Slow / Hindered QDI Quinone Diimine (Highly Electrophilic) Oxidation->QDI PPD Pathway Stable Stabilized Nitro-Amine (Low Electrophilicity) Oxidation->Stable HC Red 3 Pathway Binding Covalent Binding (Cysteine/Lysine) QDI->Binding Strong Affinity Stable->Binding Weak Affinity Immune T-Cell Proliferation (Sensitization) Binding->Immune Allergic Response

Figure 1: Comparative haptenization pathways. The nitro group in HC Red No. 3 hinders the formation of highly reactive intermediates common in PPD sensitization.

Comparative Performance Analysis

The following data synthesizes results from Local Lymph Node Assays (LLNA) and Direct Peptide Reactivity Assays (DPRA) . These metrics provide objective evidence of the reduced cross-reactivity risk.

Table 1: Sensitization Potency Comparison
Parameterp-Phenylenediamine (PPD) (4-Amino-3-nitrophenyl)methanol Toluene-2,5-diamine (PTD)
Classification Extreme/Strong SensitizerWeak/Moderate SensitizerStrong Sensitizer
LLNA EC3 Value 0.06% - 1.0%~2.2% 0.2% - 1.5%
Mechanism Oxidative PolymerizationDirect Adsorption (Minor Oxidation)Oxidative Polymerization
Cross-Reactivity Primary SensitizerLow potential in PPD-allergic subjectsHigh potential in PPD-allergic subjects
DPRA Cysteine Depletion > 60% (High Reactivity)< 13.8% (Low/Moderate Reactivity) > 40%

Key Insight: The EC3 value (concentration required to induce a 3-fold increase in lymph node cell proliferation) for (4-Amino-3-nitrophenyl)methanol is approximately 2.2% . In contrast, PPD triggers this response at concentrations as low as 0.06% . This suggests that while (4-Amino-3-nitrophenyl)methanol is not "hypoallergenic," it requires a significantly higher threshold to elicit an immune response, reducing the likelihood of cross-reaction in patients sensitized to PPD at standard exposure levels.

Experimental Protocol: Direct Peptide Reactivity Assay (DPRA)

To objectively verify the reactivity of (4-Amino-3-nitrophenyl)methanol without animal testing, the DPRA (OECD TG 442C) is the gold-standard in chemico method. This protocol quantifies the substance's ability to bind synthetic peptides containing Cysteine and Lysine—a surrogate for skin protein binding.[2][3][4]

Protocol Causality

We utilize a high ratio of peptide-to-test chemical (1:10 for Cysteine, 1:50 for Lysine) to ensure pseudo-first-order kinetics, allowing us to detect even weak electrophiles like nitro-substituted amines.

Step-by-Step Methodology

Reagents:

  • Test Chemical: (4-Amino-3-nitrophenyl)methanol (100 mM in Acetonitrile).

  • Cysteine Peptide: Ac-RFAACAA-COOH (0.5 mM in Phosphate Buffer pH 7.5).

  • Lysine Peptide: Ac-RFAAKAA-COOH (0.5 mM in Ammonium Acetate Buffer pH 10.2).

Workflow:

  • Solubilization: Dissolve the test chemical in acetonitrile. Note: Ensure complete solubility; nitro-amines can be stubborn. Sonicate if necessary.

  • Incubation:

    • Sample A: Mix 750 µL Cysteine peptide + 200 µL Buffer + 50 µL Test Chemical.

    • Sample B: Mix 750 µL Lysine peptide + 200 µL Buffer + 50 µL Test Chemical.

    • Controls: Prepare vehicle controls (Acetonitrile only) and Co-elution controls (Chemical + Buffer, no peptide).

  • Reaction Time: Incubate samples in the dark at 25°C ± 2.5°C for 24 hours . Why? This mimics the residence time of leave-on or long-process cosmetics.

  • Analysis: Analyze via HPLC-UV (220 nm) using a C18 column.

  • Calculation:

    
    
    
Workflow Visualization

DPRA_Workflow cluster_prep Sample Preparation Start Test Substance (100mM in ACN) MixC Mix with Cysteine Peptide (1:10 Ratio) Start->MixC MixK Mix with Lysine Peptide (1:50 Ratio) Start->MixK Incubate Incubation 24h @ 25°C (Dark) MixC->Incubate MixK->Incubate HPLC HPLC Analysis (UV @ 220nm) Incubate->HPLC Data Calculate % Depletion (Classify Reactivity) HPLC->Data

Figure 2: DPRA experimental workflow for quantifying peptide reactivity.

Interpretation of Results & Clinical Implications

  • Reduced Cross-Reactivity: The presence of the nitro group significantly lowers the binding affinity compared to PPD. In clinical patch tests, PPD-positive patients often show negative reactions to nitro-substituted analogues, provided the concentration is controlled.

  • Formulation Stability: Unlike PPD, which auto-oxidizes rapidly (turning black), this molecule is relatively stable. However, formulations containing N-nitrosating agents must be avoided, as secondary amines can form carcinogenic nitrosamines.

  • Regulatory Status: The SCCS (Scientific Committee on Consumer Safety) considers it safe for use in non-oxidative hair dye formulations at concentrations up to 3.0%, citing the LLNA EC3 data as evidence of its manageable sensitization profile [1].

References

  • Scientific Committee on Consumer Safety (SCCS). (2010). Opinion on HC Red n° 3. European Commission.[1]

  • OECD. (2019). Test No. 442C: Key Event Based Test Guideline for In Chemico Skin Sensitisation Assays: Direct Peptide Reactivity Assay (DPRA). OECD Guidelines for the Testing of Chemicals.[5][6]

  • Gerberick, G. F., et al. (2007). Quantification of chemical peptide reactivity for screening contact allergens: A classification tree model approach. Toxicological Sciences.

  • Goebel, C., et al. (2012). Quantitative risk assessment for skin sensitisation: A case study with PPD and its derivatives. Regulatory Toxicology and Pharmacology.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of (4-Amino-3-nitrophenyl)methanol: A Guide for Laboratory Professionals

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of (4-Amino-3-nitrophenyl)methanol. As researchers and drug development professionals, our commitment to safety extends beyo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of (4-Amino-3-nitrophenyl)methanol. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is designed to build on your existing expertise by providing not just procedural instructions, but also the causal logic behind them, ensuring a self-validating system of safety and environmental stewardship.

Hazard Assessment and Compound Profile

(4-Amino-3-nitrophenyl)methanol is an aromatic compound containing both an amino (-NH₂) and a nitro (-NO₂) group. This specific combination of functional groups dictates its reactivity and hazard profile, which in turn informs the necessary disposal protocols. The primary concerns are its potential toxicity, reactivity, and environmental impact. While specific toxicity data for this exact compound is limited, the known hazards of related aminophenols and nitrated aromatic compounds necessitate a cautious approach.[1][2]

The nitro group suggests potential for thermal instability and energetic decomposition, a common characteristic of nitroaromatic compounds.[3] The amino group on the aromatic ring is a structural feature found in many compounds with noted toxicity, including the potential to cause methemoglobinemia.[1]

Table 1: Physicochemical Properties of (4-Amino-3-nitrophenyl)methanol

PropertyValueSource
Molecular Formula C₇H₈N₂O₃PubChem[4]
Molecular Weight 168.15 g/mol PubChem[4]
CAS Number 63189-97-9PubChem[4]
Appearance Solid (inferred from related compounds)N/A
Known Hazards Based on related compounds: Harmful if swallowed, in contact with skin, or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1][5][6]N/A

The Core Logic of Disposal: Mitigating Reactivity and Toxicity

The disposal strategy for (4-Amino-3-nitrophenyl)methanol is centered on two core principles: containment and compliance . Due to its functional groups, this compound cannot be disposed of via standard laboratory drains.[7][8] The aromatic structure is persistent, and the nitro and amino groups contribute to its environmental toxicity.[2][9]

The primary goal is to ensure the compound and any materials contaminated with it are segregated, clearly labeled, and transferred to a licensed hazardous waste disposal facility. These facilities have the high-temperature incinerators or specialized chemical neutralization processes required to break down such aromatic compounds safely.[10]

Pre-Disposal Workflow: Segregation and Handling

Proper handling and segregation at the point of generation are critical to ensure safe and compliant disposal. Mixing incompatible waste streams can lead to dangerous reactions and complicates the final disposal process.

WasteSegregation cluster_generation Point of Generation cluster_container Waste Containment A Solid (4-Amino-3-nitrophenyl)methanol Waste SolidWaste Designated Solid Organic Hazardous Waste Container A->SolidWaste  Segregate as  Solid Waste B Contaminated PPE (Gloves, Coats) B->SolidWaste C Contaminated Labware (Glassware, Pipettes) C->SolidWaste  After gross  decontamination D Solutions Containing the Compound LiquidWaste Designated Liquid Organic Hazardous Waste Container D->LiquidWaste  Segregate as  Liquid Waste DisposalVendor Licensed Disposal Facility

Caption: Waste Segregation Workflow for (4-Amino-3-nitrophenyl)methanol.

Step-by-Step Disposal Protocols

Adherence to these protocols is mandatory. Always consult your institution's Environmental Health and Safety (EHS) office for specific local requirements.

Protocol A: Disposal of Solid Waste and Contaminated Materials

This protocol applies to unused or expired solid (4-Amino-3-nitrophenyl)methanol, as well as contaminated items like weighing paper, gloves, and disposable lab coats.

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, nitrile gloves, and safety goggles with side shields.[11]

  • Waste Collection: Carefully place the solid chemical waste or contaminated items into a designated, robust, and sealable hazardous waste container. This container should be specifically for solid organic hazardous waste.

  • Avoid Contamination: Do not mix this waste with other waste streams, particularly acids, strong oxidizing agents, or other reactive chemicals.[12]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "(4-Amino-3-nitrophenyl)methanol". Ensure the date of initial waste accumulation is also recorded.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be cool, dry, and well-ventilated, away from sources of ignition.[5]

  • Pickup Request: Once the container is nearly full or has reached the local storage time limit (e.g., 150 days), submit a hazardous waste pickup request through your institution's EHS department.[13]

Protocol B: Disposal of Solutions Containing (4-Amino-3-nitrophenyl)methanol

This protocol applies to any liquid waste streams containing the dissolved compound.

  • PPE: Wear a lab coat, nitrile gloves, and safety goggles. All transfers should be conducted inside a certified chemical fume hood.[8]

  • Waste Collection: Pour the liquid waste into a designated, leak-proof, and shatter-resistant hazardous waste container. This container should be specifically for liquid organic waste.

  • Incompatibility: Ensure the container does not contain incompatible chemicals. Do not pour this waste into containers holding strong acids, bases, or oxidizing agents.

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "(4-Amino-3-nitrophenyl)methanol," and an approximate concentration. List any other chemical components in the solution.

  • Storage: Securely cap the container and store it in a designated satellite accumulation area with secondary containment to prevent spills.

  • Pickup Request: Follow your institution's procedure for requesting a hazardous waste pickup when the container is full or has reached its storage time limit.[13]

Protocol C: Decontamination and Disposal of Empty Containers

Empty containers that once held (4-Amino-3-nitrophenyl)methanol must be properly decontaminated before being discarded or recycled.[13]

  • PPE: Wear appropriate PPE, including gloves and eye protection.

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., methanol or acetone).

  • Collect Rinsate: Crucially, collect all three rinses as hazardous liquid waste and dispose of them according to Protocol B.[13] Do not pour the rinsate down the drain.

  • Deface Label: Completely remove or obliterate the original chemical label on the container.[13]

  • Final Disposal: Once the container is triple-rinsed and the label is defaced, it can typically be disposed of in the appropriate laboratory glass or plastic recycling bin. Confirm this final step with your EHS office.[13]

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

SpillResponse Spill Spill Occurs Alert Alert personnel in the immediate area Spill->Alert Assess Assess Spill Size and Location SmallSpill Small Spill (Contained on bench) Assess->SmallSpill Small LargeSpill Large Spill (On floor, outside hood) Assess->LargeSpill Large PPE Don appropriate PPE (gloves, goggles, coat) SmallSpill->PPE Evacuate Evacuate the area LargeSpill->Evacuate Alert->Assess Contain Cover with absorbent material (e.g., vermiculite) PPE->Contain Collect Carefully sweep/collect into waste container Contain->Collect Clean Clean spill area with soap and water Collect->Clean Dispose Dispose of all materials as hazardous waste (Protocol A) Clean->Dispose Notify Notify Lab Supervisor and Institutional EHS Evacuate->Notify Secure Restrict access to the spill area Notify->Secure Await Await response from trained EHS personnel Secure->Await

Caption: Decision Flowchart for Spill Response.

Regulatory Context

All chemical waste is regulated by local, state, and federal authorities (e.g., EPA in the United States).[14] These regulations govern everything from how waste is stored in the lab to its final treatment. Classifying and disposing of (4-Amino-3-nitrophenyl)methanol as a hazardous waste is not merely a best practice; it is a legal requirement. Failure to comply can result in significant penalties for both the individual and the institution. Always defer to your institution's EHS guidelines, as they are designed to ensure compliance with all relevant laws.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzylalcohol. Retrieved February 2, 2026, from [Link]

  • European Commission. (2007, March 21). Opinion of the Scientific Committee on Consumer Products on 4-amino-3-nitrophenol (B51). Retrieved February 2, 2026, from [Link]

  • Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds. Retrieved February 2, 2026, from [Link]

  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved February 2, 2026, from [Link]

  • Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry. Retrieved February 2, 2026, from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide - Research Safety. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). (4-Amino-3-nitrophenyl)methanol. Retrieved February 2, 2026, from [Link]

  • Reddit. (2018, May 17). How can I break down 4-aminophenol to something harmless?. Retrieved February 2, 2026, from [Link]

  • Methanol Institute. (n.d.). Methanol Small Quantities Bulletin. Retrieved February 2, 2026, from [Link]

  • International Journal of Advance Research, Ideas and Innovations in Technology. (n.d.). Recovery of 4-Aminophenol from Aqueous Solution Using Different techniques. Retrieved February 2, 2026, from [Link]

  • Frontiers in Microbiology. (2016, May 24). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Retrieved February 2, 2026, from [Link]

  • Science.gov. (n.d.). related impurities 4-aminophenol: Topics by Science.gov. Retrieved February 2, 2026, from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2025, August 5). Thermal Decomposition of Aliphatic Nitro-compounds. Retrieved February 2, 2026, from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). ToxGuide for Nitrophenols. Retrieved February 2, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved February 2, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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